molecular formula C25H22FN5O2 B15616251 JNJ-61432059

JNJ-61432059

Numéro de catalogue: B15616251
Poids moléculaire: 443.5 g/mol
Clé InChI: UWIJVELUZWBFEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JNJ-61432059 is a useful research compound. Its molecular formula is C25H22FN5O2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[2-(4-fluorophenyl)-7-(4-hydroxypiperidin-1-yl)pyrazolo[1,5-c]pyrimidin-3-yl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2/c26-18-4-1-15(2-5-18)24-23(16-3-6-20-17(13-16)14-22(33)28-20)21-7-10-27-25(31(21)29-24)30-11-8-19(32)9-12-30/h1-7,10,13,19,32H,8-9,11-12,14H2,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIJVELUZWBFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC3=C(C(=NN32)C4=CC=C(C=C4)F)C5=CC6=C(C=C5)NC(=O)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-61432059: A Deep Dive into its Mechanism of Action as a Selective TARP γ-8-Dependent AMPA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-61432059 is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are functionally associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2] This selectivity for TARP γ-8-containing AMPA receptors, which are highly expressed in the hippocampus, presents a promising therapeutic strategy for neurological disorders such as epilepsy.[1][2] this compound exhibits a unique bifunctional modulatory action, negatively modulating GluA1-containing AMPA receptors while positively modulating those containing GluA2 subunits.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective Allosteric Modulation

This compound functions as a negative allosteric modulator of AMPA receptors by specifically targeting the TARP γ-8 auxiliary subunit.[2][5] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound binds to a distinct, allosteric site at the interface between the AMPA receptor and TARP γ-8.[1][3] This binding event is thought to disrupt the normal positive modulatory influence of TARP γ-8 on the AMPA receptor, leading to a reduction in the glutamate-evoked ion current.[2]

Structural Basis of Selectivity for TARP γ-8

The high selectivity of this compound for TARP γ-8-containing AMPA receptors is determined by specific amino acid residues within the TARP protein.[1] Mutagenesis and cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding pocket.

Key molecular interactions include:

  • Binding Pocket: this compound occupies a lipid-exposed and water-accessible pocket at the interface between the M3 and M4 transmembrane helices of TARP γ-8 and the M1 and M4 helices of the AMPA receptor pore-forming subunit.[1]

  • Crucial Residues: Valine-176 (V176) and Glycine-209 (G209) in TARP γ-8 are critical for the selective binding of this compound.[1] Other type 1 TARPs, such as γ-2, γ-3, and γ-4, possess bulkier amino acids at these positions, which sterically hinder the binding of the modulator.[1]

  • Hydrogen Bonding: A conserved oxindole (B195798) isostere within this compound forms a hydrogen bond with Asparagine-172 (N172) of TARP γ-8, further anchoring the molecule in its binding site.[1][2] Mutations at this site, such as N172A, can lead to a significant decrease in potency.[6]

Bifunctional Modulation of AMPA Receptor Subunits

A remarkable feature of this compound is its bifunctional effect on AMPA receptors, which is dependent on the specific AMPA receptor subunit present.[3][4]

  • Negative Modulation of GluA1: In AMPA receptors containing the GluA1 subunit, this compound acts as a negative modulator, inhibiting the receptor's function.[4]

  • Positive Modulation of GluA2: Conversely, for AMPA receptors that contain the GluA2 subunit, this compound functions as a positive modulator, potentiating the receptor's response to glutamate.[4]

This differential activity is also influenced by the stoichiometry of the TARP γ-8 subunit within the receptor complex.[3][4]

Signaling Pathways

The modulatory action of this compound on the AMPA receptor-TARP γ-8 complex directly impacts downstream signaling cascades.

cluster_membrane Cell Membrane AMPAR_TARP AMPAR-TARP γ-8 Complex Ion_Influx Ion Influx (Na+, Ca2+) AMPAR_TARP->Ion_Influx Gating Glutamate Glutamate Glutamate->AMPAR_TARP Binds JNJ This compound JNJ->AMPAR_TARP Allosterically Modulates Neuronal_Response Modulated Neuronal Response Ion_Influx->Neuronal_Response

Caption: Allosteric modulation of the AMPAR-TARP γ-8 complex by this compound.

The differential modulation of GluA1 and GluA2 subunits by this compound suggests distinct downstream consequences.

cluster_glua1 GluA1-containing AMPAR Pathway cluster_glua2 GluA2-containing AMPAR Pathway GluA1 GluA1 + TARP γ-8 Inhibition Negative Modulation (Inhibition) GluA1->Inhibition JNJ1 This compound JNJ1->GluA1 binds to GluA2 GluA2 + TARP γ-8 Potentiation Positive Modulation (Potentiation) GluA2->Potentiation JNJ2 This compound JNJ2->GluA2 binds to

Caption: Bifunctional modulation of AMPARs by this compound.[4]

Quantitative Data Summary

The potency and activity of this compound have been characterized in various assays.

CompoundTargetAssay TypeCell TypepIC50 / IC50Reference
This compound GluA1/TARP γ-8Not SpecifiedNot Specified9.7 (pIC50)[5]
JNJ-55511118AMPAR/TARP γ-8Calcium FluxHEK2937.9 (pIC50)[3]
TargetMutationAssay TypeMeasured ParameterValueFold Change vs. Wild-TypeReference
GluA1/TARP γ-8Wild-TypeNot SpecifiedpIC509.7-[6]
TARP γ-8N172AMutagenesis StudiesΔpIC50> 2> 100-fold decrease in potency[6]

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a combination of molecular biology, electrophysiology, and structural biology techniques.[1]

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for the expression of recombinant AMPA receptors and TARPs.[1][3]

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.[1]

  • Transfection: Plasmids encoding the desired AMPA receptor subunit (e.g., GluA1, GluA2) and TARP (e.g., TARP γ-8, TARP γ-2) are introduced into the cells using a suitable transfection reagent like Lipofectamine 2000 for transient expression.[1] A fluorescent reporter like GFP is often co-transfected to identify transfected cells.[4]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the AMPA receptors in response to glutamate and the modulatory effects of this compound.[4][6]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).[4]

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).[4]

  • Procedure:

    • A transfected cell is identified and a whole-cell patch-clamp configuration is established.[4]

    • The cell membrane potential is clamped, typically at -60 mV.[4]

    • A saturating concentration of glutamate (e.g., 10 mM) is rapidly applied to elicit a maximal AMPA receptor current.[1][4]

    • This compound is co-applied with glutamate to determine its effect on the current amplitude and kinetics.[1]

    • Concentration-response curves are generated by applying a range of this compound concentrations to calculate IC50 or pIC50 values.[1][6]

start HEK293T Cell Culture transfection Co-transfection: AMPAR Subunit (GluA1 or GluA2) + TARP γ-8 + GFP start->transfection patch_clamp Whole-Cell Patch-Clamp Recording transfection->patch_clamp baseline Record Baseline Current (Glutamate Application) patch_clamp->baseline apply_jnj Apply this compound baseline->apply_jnj modulated Record Modulated Current (Glutamate Application) apply_jnj->modulated analysis Data Analysis: Peak Amplitude, Desensitization Kinetics modulated->analysis determine Determine Modulatory Effect analysis->determine

Caption: Workflow for electrophysiological assessment of this compound.[4]

Validation with TARP γ-8 Knockout Models

The essential role of TARP γ-8 in the mechanism of action of this compound has been confirmed using TARP γ-8 knockout (KO) mice.[3] In these genetically engineered models that lack the TARP γ-8 protein, this compound and similar TARP γ-8 selective modulators lose their inhibitory effect on glutamate-evoked currents in hippocampal neurons.[3] This provides direct evidence that the presence of TARP γ-8 is indispensable for the compound's activity.[3]

In Vivo Models of Efficacy

Preclinical studies have demonstrated the anticonvulsant effects of this compound in various animal models of epilepsy.

  • Pentylenetetrazole (PTZ) Model: This model induces generalized seizures and is used to assess the efficacy of anticonvulsant drugs.[2][5]

  • Corneal Kindling Model: This model is used to study focal seizures and the process of epileptogenesis.[5][7]

In these models, this compound has shown robust, dose-dependent seizure protection, with a clear correlation between brain receptor occupancy and its anticonvulsant effects.[2]

Conclusion

This compound represents a novel class of AMPA receptor modulators with a highly specific mechanism of action centered on the TARP γ-8 auxiliary subunit. Its selectivity is structurally defined, and it exhibits a unique bifunctional modulation of different AMPA receptor subunits. The validation of its mechanism through knockout models and its efficacy in preclinical seizure models underscore the potential of targeting specific AMPAR-TARP complexes as a therapeutic strategy for neurological disorders characterized by excessive glutamatergic signaling in the hippocampus. Further research into the clinical implications of its bifunctional activity is warranted.

References

JNJ-61432059: A Technical Overview of its Selective Antagonism of TARP γ-8 Containing AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of JNJ-61432059, a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2][3] Due to the high expression of TARP γ-8 in the hippocampus, this compound is a promising therapeutic candidate for neurological conditions such as epilepsy.[1][4][5] This document details the molecular basis of its selectivity, its unique subunit-dependent modulatory action, quantitative efficacy data, and the experimental protocols used for its characterization.

Mechanism of Action and Selectivity

This compound exerts its effect not by competing with glutamate (B1630785) at the agonist binding site, but through a novel allosteric mechanism.[1] It binds to a lipid-exposed, water-accessible pocket at the interface between the AMPA receptor's transmembrane helices (M1 and M4) and the associated TARP γ-8 subunit's transmembrane helices (M3 and M4).[1][4]

The remarkable selectivity for TARP γ-8 is conferred by specific amino acid residues.[4]

  • Key Selectivity Residues: Sequence analysis and mutagenesis studies have pinpointed Valine-176 (V176) and Glycine-209 (G209) in TARP γ-8 as critical for selective binding.[4] In other type 1 TARPs like γ-2, γ-3, and γ-4, these positions are occupied by bulkier amino acids, which sterically hinder the binding of this compound.[4]

  • Core Interaction: A conserved oxindole (B195798) isostere, a key chemical feature of this compound and related modulators, forms a stabilizing hydrogen bond with the Asparagine-172 (N172) residue of TARP γ-8.[1][4][6]

This binding event induces a conformational change in the AMPAR-TARP complex, allosterically modulating the ion channel's response to glutamate.[1]

cluster_0 Molecular Basis of Selectivity JNJ This compound (Oxindole Isostere) BindingSite Allosteric Pocket (AMPAR-TARP Interface) JNJ->BindingSite Binds to HBond Hydrogen Bond (Asn-172) JNJ->HBond Forms OtherTARPs Other TARPs (γ-2, γ-3, γ-4) (Bulky Residues) JNJ->OtherTARPs Binding Hindered TARP_gamma8 TARP γ-8 BindingSite->TARP_gamma8 Residues Selectivity Residues (V176, G209) TARP_gamma8->Residues Contains HBond->TARP_gamma8

Molecular interactions governing this compound selectivity.

Bifunctional, Subunit-Dependent Activity

A remarkable feature of this compound is its bifunctional nature, acting as either a negative or positive modulator depending on the specific AMPA receptor subunit composition.[1][5] This highlights a sophisticated mechanism sensitive to the precise architecture of the receptor complex.[1]

  • Negative Modulation: On AMPA receptors containing the GluA1 subunit complexed with TARP γ-8 (GluA1/γ-8), this compound acts as a potent negative allosteric modulator, inhibiting the glutamate-evoked current.[1][5]

  • Positive Modulation: Conversely, when interacting with GluA2-containing AMPA receptors complexed with TARP γ-8 (GluA2/γ-8), this compound functions as a positive allosteric modulator, potentiating the channel's response.[1][5]

This dual activity is also influenced by the stoichiometry of TARP γ-8 subunits within the complex.[5]

JNJ This compound GluA1 GluA1 / TARP γ-8 Complex JNJ->GluA1 GluA2 GluA2 / TARP γ-8 Complex JNJ->GluA2 NAM Negative Modulation (Inhibition) GluA1->NAM Results in PAM Positive Modulation (Potentiation) GluA2->PAM Results in

Subunit-dependent modulatory action of this compound.

Quantitative Data Presentation

The potency and selectivity of this compound have been quantified through various cellular and electrophysiological assays.

Table 1: Cellular Potency and Selectivity Data from Ca²⁺ flux assays in HEK-293 cells.[1]

Receptor ComplexAssay TypepIC₅₀Selectivity (γ-8 vs. γ-2)
GluA1o / γ-8Ca²⁺ Flux Inhibition9.7>1000-fold
GluA1o / γ-2Ca²⁺ Flux Inhibition<5.0-

Table 2: Impact of TARP γ-8 Mutations on Modulator Potency Data from mutagenesis studies and molecular dynamics simulations.[7]

TARP γ-8 VariantMutationAssay TypeMeasured ParameterValue / FindingFold Change vs. Wild-Type
Wild-Type-Not SpecifiedpIC₅₀9.7-
MutantN172AMutagenesisΔpCI₅₀> 2> 100-fold decrease
MutantG209AMolecular DynamicsBinding StabilityDisrupts stable binding-

Experimental Protocols

The characterization of this compound's selectivity relies on a combination of molecular biology, cellular assays, electrophysiology, and structural biology.

4.1 Cell Line Maintenance and Transfection

  • Cell Line: Human Embryonic Kidney (HEK-293) or HEK293T cells are commonly used.[1][4]

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.[4]

  • Transfection: For transient expression, plasmids encoding the desired AMPA receptor subunit (e.g., GluA1, GluA2) and TARP variant (e.g., TARP γ-8, TARP γ-2) are introduced into the cells using a suitable transfection reagent like Lipofamine 2000.[4]

4.2 Calcium Flux Assay

  • Objective: To identify and characterize compounds that selectively modulate TARP γ-8-containing AMPA receptors.[1][5]

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The activation of calcium-permeable AMPA receptors by glutamate leads to a calcium influx, which is detected as an increase in fluorescence.[5]

  • Methodology:

    • HEK-293 cells stably or transiently expressing the target receptor complex (e.g., GluA1o / γ-8) are plated.[1][5]

    • Cells are loaded with a calcium-sensitive dye.

    • The modulator compound (this compound) is pre-incubated with the cells.[5]

    • Glutamate is added to stimulate the receptors, and the resulting change in fluorescence is measured using a plate reader.

    • Data is analyzed to determine the concentration-response relationship and calculate the pIC₅₀.

4.3 Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To measure the direct modulatory effect of this compound on the ion current mediated by specific AMPAR-TARP complexes.[1][4]

  • Methodology:

    • Cell Preparation: Recordings are performed on HEK293 cells 24-48 hours after transfection with the desired AMPAR and TARP subunits.[2]

    • Recording Configuration: The cell membrane is ruptured to gain electrical access to the cell's interior in the "whole-cell" configuration.[1] The membrane potential is clamped at a fixed voltage (e.g., -60 mV).[1][2]

    • Solutions:

      • External (in mM): Standard physiological saline solution.

      • Internal (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.2 with CsOH.[4]

    • Drug Application: Glutamate (e.g., 10 mM) is rapidly applied to evoke an inward current. This compound is co-applied with glutamate to measure its effect on the current's amplitude and kinetics.[1][4]

    • Data Analysis: Concentration-response curves are generated by applying a range of this compound concentrations to quantify percentage modulation.[4]

4.4 Structural and Validation Studies

  • Cryo-Electron Microscopy (Cryo-EM): This technique has been used to determine the high-resolution structure of the AMPA receptor-TARP γ-8 complex bound to this compound, providing a detailed view of the binding pocket at the atomic level.[1][4]

  • TARP γ-8 Knockout Models: Genetically engineered mice lacking the TARP γ-8 protein are used to validate on-target activity. In these models, TARP γ-8 selective modulators lose their inhibitory effect on hippocampal neurons, providing direct evidence that the protein is essential for their activity.[5]

cluster_workflow Typical Experimental Workflow prep Cell Line Preparation (HEK293 Transfection with AMPAR + TARP γ-8) assay Functional Assay prep->assay ep Electrophysiology (Whole-Cell Patch-Clamp) assay->ep Detailed Kinetics ca Calcium Flux Assay assay->ca High-Throughput Screening analysis Data Analysis (pIC50, % Modulation) ep->analysis ca->analysis mut Mutagenesis / Structural Studies (Cryo-EM) analysis->mut Informs

Workflow for characterizing TARP γ-8 selective modulators.

Conclusion

This compound represents a significant achievement in medicinal chemistry, demonstrating that high selectivity for a specific AMPA receptor-auxiliary subunit complex can be achieved. Its mechanism of action, centered on a unique allosteric binding site defined by specific residues in TARP γ-8, provides a clear rationale for its selectivity. The compound's complex, subunit-dependent bifunctional activity further underscores the intricate nature of AMPA receptor pharmacology. The detailed experimental protocols outlined herein provide a robust framework for the continued investigation and development of targeted modulators for neurological disorders.

References

JNJ-61432059: A Technical Guide to a Selective AMPA Receptor Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-61432059 is a potent, orally active, and selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] This selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes this compound a promising therapeutic candidate for neurological conditions characterized by excessive AMPA receptor activity, such as epilepsy.[1][2][4] Structure-activity relationship optimization led to the development of this compound from an earlier imidazopyrazine hit, with the final pyrazolopyrimidine scaffold demonstrating improved microsomal stability and reduced efflux liabilities.[2] Preclinical studies have demonstrated its ability to produce robust seizure protection in various animal models.[2][3] This document provides a comprehensive technical overview of its mechanism of action, pharmacological data, key experimental protocols, and preclinical findings.

Core Mechanism of Action

This compound exerts its modulatory effects not by competing with the glutamate (B1630785) binding site, but by binding to a novel allosteric pocket.[1] This site is located at the interface between the transmembrane helices of the AMPA receptor and the associated TARP γ-8 subunit.[1][5]

Binding Site and Selectivity: Cryo-electron microscopy (cryo-EM) and molecular dynamics simulations have revealed that the binding site is a lipid-exposed, water-accessible pocket formed by transmembrane helices M1 and M4 of the AMPA receptor subunit and helices M3 and M4 of TARP γ-8.[1][5] The high selectivity for TARP γ-8 is conferred by specific amino acid residues. Key residues in TARP γ-8, Valine-176 (V176) and Glycine-209 (G209), are crucial for binding.[5] Other TARP subtypes possess bulkier amino acids at these positions, which sterically hinder the binding of this compound.[5] Furthermore, a conserved oxindole (B195798) isostere within this compound forms a critical hydrogen bond with the Asparagine-172 (N172) residue of TARP γ-8, further stabilizing the interaction.[2][5]

Bifunctional Modulation: A unique characteristic of this compound is its bifunctional modulatory action, which is dependent on the specific AMPA receptor subunit composition:

  • Negative Allosteric Modulation: On AMPA receptors containing the GluA1 subunit complexed with TARP γ-8 (GluA1/γ-8), this compound acts as a potent negative allosteric modulator, inhibiting the glutamate-evoked current.[1][6]

  • Positive Allosteric Modulation: Conversely, on GluA2-containing AMPA receptors complexed with TARP γ-8 (GluA2/γ-8), it can function as a positive allosteric modulator, potentiating the channel's response.[1][6]

This complex, subunit-dependent activity highlights a sophisticated mechanism sensitive to the precise architecture of the receptor complex.[1] In the context of epilepsy, where excessive excitatory signaling is a key factor, the primary therapeutic effect is believed to arise from the negative modulation of TARP γ-8-containing AMPA receptors in brain regions like the hippocampus.[2][7]

cluster_receptor Postsynaptic Membrane Glutamate Glutamate Complex AMPAR-TARP γ-8 Complex Glutamate->Complex Binds AMPAR AMPAR (GluA1/GluA2) AMPAR->Complex TARP TARP γ-8 TARP->Complex JNJ This compound Pocket Allosteric Binding Pocket JNJ->Pocket Binds to Channel_Mod Ion Channel Modulation JNJ->Channel_Mod Causes Channel_Open Ion Channel Opening Complex->Channel_Open Activates Pocket->Complex Channel_Open->Channel_Mod Inhibits (on GluA1/γ-8) Depolarization Neuronal Depolarization Channel_Open->Depolarization Leads to Reduced_Signal Reduced Excitatory Signaling Channel_Mod->Reduced_Signal Results in

Caption: Signaling pathway of this compound at the AMPA receptor complex.

Data Presentation

Quantitative data for this compound has been determined through various in vitro assays. The primary potency is often expressed as the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

CompoundTargetAssaypIC50IC50 (nM, approx.)Key FindingsReference
This compound GluA1/TARP γ-8Not Specified9.7~0.2Orally active, provides robust seizure protection in corneal kindling and PTZ models.[3][4][8]

Note: The IC50 value is approximated from the pIC50 value (IC50 = 10^(-pIC50) M).

Experimental Protocols

The characterization and validation of this compound's mechanism and efficacy rely on a suite of sophisticated experimental techniques.

In Vitro Characterization

Whole-Cell Patch-Clamp Electrophysiology This technique is fundamental for directly measuring the modulatory effect of this compound on AMPA receptor function.

  • Cell Preparation: Human embryonic kidney (HEK293) cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and the TARP γ-8 subunit.[4]

  • Recording: Recordings are performed 24-48 hours post-transfection. A glass micropipette forms a high-resistance seal with a cell, and the membrane is ruptured to gain electrical access (whole-cell configuration). The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV).[1][4]

  • Drug Application: A fast-perfusion system is used to rapidly apply a saturating concentration of glutamate (e.g., 10 mM) to evoke an inward current through the AMPA receptors. This compound is then co-applied with glutamate to measure its effect on the current's amplitude and kinetics.[1][5]

  • Data Analysis: The percentage of inhibition of the peak glutamate-evoked current is calculated by comparing the current amplitude before and after drug application. Concentration-response curves are generated to calculate the IC50 value.[4][6]

A HEK293 Cell Transfection (AMPAR + TARP γ-8) B Whole-Cell Patch Clamp (Voltage Clamp at -60mV) A->B C Apply Glutamate (10mM) Measure Baseline Current B->C D Co-apply Glutamate + this compound C->D E Measure Modulated Current D->E F Data Analysis: Calculate % Inhibition Determine IC50 E->F

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Calcium Flux Assays This high-throughput method is used for screening and initial characterization.

  • Cell Lines: HEK293 cells are transiently co-transfected with plasmids for the AMPA receptor subunit and TARP γ-8.[6]

  • Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Glutamate-induced activation of AMPA receptors leads to calcium influx, which is measured as an increase in fluorescence.[6]

  • Procedure: this compound is pre-incubated with the cells before the addition of glutamate. The change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR).[6]

  • Data Analysis: A concentration-response curve for the modulator is generated, and the pIC50 value is calculated.[6]

On-Target Validation

TARP γ-8 Knockout (KO) Mouse Model The definitive validation of this compound's on-target mechanism comes from studies using TARP γ-8 knockout mice.[6]

  • Model Generation: Standard homologous recombination techniques in embryonic stem cells are used to delete a critical exon of the Cacng8 gene, which encodes the TARP γ-8 protein.[6]

  • Confirmation: Successful knockout is confirmed by PCR and Southern blotting of genomic DNA, and the absence of the protein is verified by Western blotting of brain tissue lysates.[6]

  • Validation Experiment: A key study demonstrated that a similar TARP γ-8 selective modulator lost its inhibitory effect on glutamate-evoked currents in hippocampal neurons from TARP γ-8 knockout mice, providing direct evidence that TARP γ-8 is essential for the activity of this class of compounds.[6]

Preclinical Efficacy Models for Epilepsy

This compound has been evaluated in well-established preclinical models to assess its anticonvulsant efficacy.[2][7]

Corneal Kindling Model This is a model of focal epilepsy that mimics epileptogenesis.[7]

  • Animal Model: Male mice are typically used.[7]

  • Kindling Procedure: A subconvulsive electrical stimulus (e.g., 2-3 mA, 50-60 Hz, 3 seconds) is delivered twice daily via corneal electrodes. Seizure development is monitored and scored using the Racine scale. Animals are considered "fully kindled" after exhibiting a set number of consecutive severe seizures.[7]

  • Drug Administration: this compound is administered orally at various doses prior to the electrical stimulation.[7]

  • Efficacy Assessment: The primary endpoint is the protection against the induction of generalized seizures. The effective dose at which 50% of the animals are protected (ED50) is calculated.[7]

Pentylenetetrazole (PTZ)-Induced Seizure Model This is an acute seizure model used to screen for anticonvulsant activity. PTZ is a GABAA receptor antagonist that induces generalized seizures.[7]

  • Animal Model: Male mice are commonly used.[4][7]

  • Drug Administration: this compound is administered orally at various doses prior to PTZ injection.[7]

  • Seizure Induction: A dose of PTZ sufficient to induce seizures is administered.

  • Observation & Efficacy: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures. Efficacy is determined by the ability of the compound to prevent or delay seizure onset, and an ED50 is calculated.[4]

cluster_corneal Corneal Kindling Model cluster_ptz PTZ-Induced Seizure Model A1 Administer Vehicle or this compound (p.o.) A2 Deliver Subconvulsive Corneal Stimulation A1->A2 A3 Observe & Score Seizure Severity (Racine Scale) A2->A3 A4 Calculate ED50 A3->A4 B1 Administer Vehicle or this compound (p.o.) B2 Inject PTZ B1->B2 B3 Observe for Clonic Seizures (e.g., 30 min) B2->B3 B4 Calculate ED50 B3->B4

Caption: Experimental workflows for preclinical epilepsy models.

Pharmacokinetics and Clinical Development

This compound is reported to be an orally active compound.[3] Its development from earlier leads specifically aimed to improve microsomal stability and reduce susceptibility to efflux transporters, suggesting a favorable pharmacokinetic profile for central nervous system penetration.[2] Following oral administration in mice, it exhibited time- and dose-dependent receptor occupancy in the hippocampus.[2]

While specific clinical trial data for this compound is not publicly available, this class of molecules is actively being pursued for epilepsy. For instance, RAP-219, another TARPγ8-specific AMPA receptor NAM, has shown promising early efficacy in a Phase 2a trial for drug-resistant focal onset seizures, demonstrating a significant reduction in seizure frequency.[9][10] This supports the therapeutic potential of this mechanism of action for epilepsy treatment.[9]

Conclusion

This compound is a highly selective TARP γ-8-dependent AMPA receptor negative allosteric modulator that represents a targeted approach to treating neurological disorders. Its unique, subunit-dependent bifunctional activity and specific binding site at the AMPAR-TARP interface make it a valuable tool for neuroscience research.[1][6] Robust efficacy in preclinical epilepsy models, combined with an optimized pharmacokinetic profile, underscores its potential as a therapeutic candidate.[2][3] The clinical development of similar molecules further validates that targeting specific AMPA receptor populations via their auxiliary subunits is a promising strategy for developing novel, region-specific therapies with a potentially wider therapeutic window.[4][9]

References

JNJ-61432059: A Technical Guide to a Selective TARP γ-8 AMPAR Negative Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-61432059 is a potent, selective, and orally active negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] Developed by Janssen Research & Development, this compound has emerged from medicinal chemistry efforts to optimize a pyrazolopyrimidine scaffold, improving upon earlier imidazopyrazine-based modulators.[4][5] Its selectivity for TARP γ-8, which is predominantly expressed in the hippocampus, makes this compound a promising candidate for the treatment of neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy.[1][3] This technical guide provides a comprehensive overview of the structure, properties, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the molecular formula C25H22FN5O2.[3] Its structure is characterized by a central pyrazolopyrimidine core.

PropertyValue
Molecular Formula C25H22FN5O2
Molecular Weight 443.47 g/mol
CAS Number 2035814-50-5
Appearance White to off-white solid
Solubility Soluble in DMSO

Pharmacological Properties

This compound acts as a negative allosteric modulator of AMPA receptors that are associated with the TARP γ-8 subunit.[1] This selective inhibition of TARP γ-8-containing AMPA receptors has been demonstrated in various preclinical models.

In Vitro Activity

The primary measure of this compound's potency is its pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

TargetAssayCell TypepIC50Reference
GluA1/TARP γ-8Not SpecifiedNot Specified9.7[2][6]

Mutagenesis studies have highlighted the critical role of the asparagine-172 (Asn-172) residue within the TARP γ-8 protein for the binding and activity of this class of modulators.[6]

In Vivo Efficacy

This compound has demonstrated robust, dose-dependent anticonvulsant effects in rodent models of epilepsy.[3][4][5]

ModelSpeciesEndpointEfficacyReference
Pentylenetetrazole (PTZ)-induced seizuresMouseSeizure ProtectionRobust[4][5]
Corneal KindlingMouseSeizure ProtectionRobust[4][5]

The in vivo efficacy of this compound is correlated with its ability to occupy TARP γ-8-containing AMPA receptors in the brain, providing strong evidence of target engagement.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect by binding to a specific allosteric site on the TARP γ-8 protein, rather than competing with the neurotransmitter glutamate (B1630785) at its binding site on the AMPA receptor.[6] This binding event is thought to disrupt the normal modulatory function of TARP γ-8 on the associated AMPA receptor ion channel, leading to a reduction in the glutamate-evoked current.[3]

This compound Signaling Pathway Mechanism of Action of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPAR_TARP AMPAR / TARP γ-8 Complex Glutamate->AMPAR_TARP Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPAR_TARP->Ion_Channel Opens Reduced_Influx Reduced Ion Influx Ion_Channel->Reduced_Influx Inhibits JNJ This compound JNJ->AMPAR_TARP Binds to Allosteric Site Reduced_Excitability Decreased Neuronal Excitability Reduced_Influx->Reduced_Excitability

Mechanism of Action of this compound

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the effect of this compound on AMPA receptor-mediated currents in vitro.

Objective: To quantify the inhibitory effect of this compound on glutamate-evoked currents in cells expressing AMPA receptors and TARP γ-8.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and TARP γ-8.

  • Recording Setup: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. Cells are voltage-clamped at a holding potential of -60 mV.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.[6]

    • Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, and 4 ATP-Mg, pH adjusted to 7.2 with CsOH.[6]

  • Drug Application: this compound is applied at various concentrations to the external solution. AMPA receptor currents are elicited by the rapid application of glutamate (e.g., 10 mM).[6]

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak amplitude of the glutamate-evoked current.

Patch_Clamp_Workflow Whole-Cell Patch-Clamp Electrophysiology Workflow Start Start Cell_Culture HEK293 Cell Culture & Co-transfection (AMPAR + TARP γ-8) Start->Cell_Culture Recording Perform Whole-Cell Patch-Clamp Recording Cell_Culture->Recording Apply_Glutamate Apply Glutamate to Elicit Baseline Current Recording->Apply_Glutamate Apply_JNJ Apply this compound at Varying Concentrations Apply_Glutamate->Apply_JNJ Measure_Current Measure Glutamate-Evoked Current Amplitude Apply_JNJ->Measure_Current Analyze Analyze Data & Determine IC50 Measure_Current->Analyze End End Analyze->End PTZ_Model_Workflow PTZ-Induced Seizure Model Workflow Start Start Acclimatization Animal Acclimatization (Male C57BL/6 Mice) Start->Acclimatization Drug_Admin Oral Administration of This compound or Vehicle Acclimatization->Drug_Admin Pretreatment Pretreatment Period (e.g., 60 minutes) Drug_Admin->Pretreatment PTZ_Admin Subcutaneous Administration of PTZ (e.g., 85 mg/kg) Pretreatment->PTZ_Admin Observation Observe for Seizure Onset and Severity (e.g., 30 min) PTZ_Admin->Observation Data_Collection Record Seizure Score (e.g., Racine Scale) Observation->Data_Collection Analysis Analyze Data for Anticonvulsant Efficacy Data_Collection->Analysis End End Analysis->End

References

JNJ-61432059 Binding Site on TARP Gamma-8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of JNJ-61432059, a selective modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) gamma-8. Understanding this interaction is crucial for the development of targeted therapeutics for neurological disorders such as epilepsy, where TARP gamma-8-containing AMPA receptors play a significant role.

Molecular Architecture of the Binding Site

This compound targets a novel allosteric site, distinct from the glutamate (B1630785) binding site, located at the interface between the AMPA receptor and the TARP gamma-8 auxiliary subunit. Cryo-electron microscopy (cryo-EM) studies have revealed that this binding pocket is exposed to the lipid membrane and accessible to water.

The binding site is formed by the transmembrane helices M1 and M4 of an AMPA receptor subunit and the M3 and M4 helices of TARP gamma-8. The selectivity of this compound for TARP gamma-8 is primarily conferred by two specific amino acid residues within TARP gamma-8: Valine-176 (V176) and Glycine-209 (G209) (based on the rat sequence). In other type I TARPs, these positions are occupied by bulkier amino acids, which sterically hinder the binding of the modulator.

A critical interaction for the stable binding of this compound is the formation of a hydrogen bond between a conserved oxindole (B195798) isostere, a key chemical feature of this compound and related modulators, and the Asparagine-172 (N172) residue of TARP gamma-8. Molecular dynamics simulations have further elucidated that the benzene (B151609) ring of the oxindole moiety is stabilized by Phe205 of TARP gamma-8.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been determined using various assays. The data highlights the compound's high potency and its differential effects based on the AMPA receptor subunit composition.

CompoundTarget Receptor ComplexAssay TypePotency (pIC50)Reference(s)
This compoundGluA1/TARP γ-8Not Specified9.7
CompoundTarget Receptor ComplexAssay TypeConcentrationEffect on Peak CurrentReference(s)
This compoundGluA1/TARP γ-8Whole-Cell Patch-Clamp10 µM-58.4 ± 4.4% (Inhibition)
This compoundGluA2Q/TARP γ-8Whole-Cell Patch-Clamp10 µM+40.9 ± 11.2% (Potentiation)

Signaling Pathway and Mechanism of Action

This compound is an allosteric modulator, meaning it binds to a site on the receptor-TARP complex that is different from the glutamate binding site, and in doing so, it modulates the receptor's response to glutamate. A key feature of this compound is its bifunctional nature; it can act as either a negative allosteric modulator (NAM) or a positive allosteric modulator (PAM), depending on the subunit composition of the AMPA receptor.

  • Negative Modulation: On AMPA receptors containing the GluA1 subunit in complex with TARP gamma-8, this compound acts as a potent NAM, inhibiting the glutamate-evoked current.

  • Positive Modulation: Conversely, on AMPA receptors containing the GluA2 subunit in complex with TARP gamma-8, this compound functions as a PAM, potentiating the channel's response to glutamate.

This subunit-dependent effect is also influenced by the stoichiometry of TARP gamma-8 subunits within the receptor complex. This complex mechanism of action allows for highly specific modulation of synaptic transmission in brain regions where particular AMPA receptor and TARP gamma-8 isoforms are expressed, such as the hippocampus.

G This compound Signaling Pathway cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR LBD TMD CTD AMPA Receptor Glutamate->AMPAR:lbd Ion_Flow Ion Flow (Na+, Ca2+) AMPAR:tmd->Ion_Flow Channel Gating TARP Ex1 TM Ex2 TARP γ-8 JNJ61432059 This compound JNJ61432059->TARP:tm Binds to allosteric site Signaling Downstream Signaling Ion_Flow->Signaling

Caption: Signaling pathway of this compound at the AMPA receptor complex.

Experimental Protocols

The characterization of the this compound binding site and its mechanism of action has been achieved through a combination of molecular biology, electrophysiology, structural biology, and computational techniques.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for the recombinant expression of AMPA receptors and TARPs.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Transfection: For transient expression, plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) and TARP gamma-8 are transfected into the cells.

High-Throughput Screening: Ca²+ Flux Assay

This assay is often used for the initial identification of modulators.

  • Objective: To identify compounds that selectively modulate TARP gamma-8-containing AMPA receptors.

  • Methodology:

    • HEK-293 cells stably expressing a fusion protein of TARP gamma-8 and an AMPA receptor subunit (e.g., GluA1o "flop" splice variant) are used.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Test compounds, such as this compound, are pre-incubated with the cells.

    • The AMPA receptor is stimulated with a specific concentration of glutamate.

    • The resulting influx of Ca²+ through the AMPA receptor channel leads to an increase in fluorescence, which is measured using an instrument like a FLIPR Tetra system.

  • Data Analysis: Inhibitory compounds reduce the glutamate-induced fluorescence signal, and concentration-response curves can be generated to determine potency (e.g., pIC50).

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique provides a detailed functional characterization of the modulator's effect on ion channel properties.

  • Objective: To measure the modulatory effect of this compound on the amplitude and kinetics of glutamate-evoked currents.

  • Methodology:

    • A single transfected HEK293T cell is selected for recording.

    • A glass micropipette filled with an internal solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH) is used to form a high-resistance seal with the cell membrane.

    • The cell membrane is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential (e.g., clamped at -60 mV).

    • A saturating concentration of glutamate (e.g., 10 mM) is rapidly applied to the cell to elicit a maximal AMPA receptor current.

    • This compound is co-applied with glutamate to determine its effect on the current amplitude and desensitization kinetics.

  • Data Analysis: The percentage of inhibition or potentiation of the peak current and changes in the time constant (τ) of desensitization are quantified.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to determine the high-resolution three-dimensional structure of the AMPA receptor-TARP gamma-8 complex bound to this compound.

  • Objective: To visualize the drug-receptor interaction and identify the precise binding pocket.

  • Methodology:

    • The AMPA receptor-TARP gamma-8 protein complex (e.g., heteromeric GluA1/2 with γ-8) is purified in detergent.

    • This compound is added in excess to ensure saturation of the binding sites.

    • The complex is vitrified in a thin layer of ice on an EM grid.

    • A large number of images of the frozen particles are collected using a transmission electron microscope.

    • Image processing and 3D reconstruction are performed to generate a high-resolution density map, into which an atomic model of the complex can be built and refined.

TARP gamma-8 Knockout Models

The use of TARP gamma-8 knockout (KO) mice provides definitive evidence of the on-target activity of this compound.

  • Objective: To validate that the modulatory effect of this compound is dependent on the presence of TARP gamma-8.

  • Methodology:

    • Generation of KO Mice: TARP gamma-8 knockout mice are generated using homologous recombination in embryonic stem cells to delete a critical exon of the Cacng8 gene, which encodes the TARP gamma-8 protein.

    • Validation of Knockout: The successful deletion of the gene is confirmed by Southern blotting and PCR of genomic DNA, and the absence of the TARP gamma-8 protein is verified by Western blotting of brain tissue lysates.

    • Ex Vivo Electrophysiology: Acute hippocampal slices or dissociated neurons are prepared from both wild-type and TARP gamma-8 KO mice. Whole-cell patch-clamp recordings are performed to measure glutamate-evoked currents in the presence and absence of this compound.

  • Expected Outcome: The modulatory effect of this compound on glutamate-evoked currents is absent in neurons from TARP gamma-8 KO mice, confirming that TARP gamma-8 is the molecular target.

G Experimental Workflow for Characterizing TARP γ-8 Modulators cluster_discovery Discovery & Initial Characterization cluster_functional Functional Validation cluster_structural Structural & Mechanistic Elucidation cluster_invivo In Vivo Target Engagement HTS High-Throughput Screening (Ca2+ Flux Assay) Lead_Opt Lead Optimization HTS->Lead_Opt Identifies Hits Electrophysiology Electrophysiology (Patch-Clamp) Lead_Opt->Electrophysiology Tests Potency & Efficacy CryoEM Cryo-Electron Microscopy Electrophysiology->CryoEM Informs Structural Studies KO_Model TARP γ-8 Knockout Mouse Model Electrophysiology->KO_Model Confirms On-Target Effect MD_Sim Molecular Dynamics Simulations CryoEM->MD_Sim Provides Static Structure MD_Sim->Electrophysiology Explains Dynamic Mechanism

Caption: A generalized experimental workflow for characterizing TARP gamma-8 modulators.

Logical Relationships at the Binding Site

The specific and high-affinity binding of this compound to the TARP gamma-8-containing AMPA receptor complex is a result of a confluence of specific molecular interactions.

G Logical Diagram of this compound Binding Interactions cluster_interactions Key Molecular Interactions cluster_residues TARP γ-8 Key Residues JNJ This compound Oxindole Oxindole Isostere JNJ->Oxindole Possesses Selectivity_Pocket Selectivity Pocket JNJ->Selectivity_Pocket Occupies N172 Asn-172 Oxindole->N172 Forms H-bond with V176 Val-176 Selectivity_Pocket->V176 Is shaped by G209 Gly-209 Selectivity_Pocket->G209 Is shaped by Binding High-Affinity & Selective Binding N172->Binding V176->Binding G209->Binding

Caption: Key molecular interactions governing this compound binding to TARP gamma-8.

This guide summarizes the current understanding of the this compound binding site on TARP gamma-8, providing a foundation for further research and development of selective AMPA receptor modulators. The detailed experimental protocols offer a reference for researchers aiming to characterize novel compounds targeting this important therapeutic target.

Preclinical Profile of JNJ-61432059: A Deep Dive into its Anticonvulsant Activity in Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for JNJ-61432059, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used in its evaluation for anticonvulsant properties.

Core Mechanism of Action

This compound exerts its anticonvulsant effects by selectively targeting AMPA receptors associated with the TARP γ-8 auxiliary subunit.[1][2] These specific receptor complexes are predominantly expressed in the forebrain, with high concentrations in the hippocampus, a brain region critically involved in the generation and propagation of seizures.[1][2] By negatively modulating these receptors, this compound reduces excessive excitatory neurotransmission in key epileptogenic circuits.[1][2] This targeted approach is hypothesized to offer an improved therapeutic window compared to non-selective AMPA receptor antagonists, potentially minimizing off-target effects in brain regions with low TARP γ-8 expression, such as the cerebellum.[1][2]

A notable feature of this compound is its bifunctional modulatory action. It acts as a negative allosteric modulator on GluA1-containing AMPA receptors while functioning as a positive modulator on GluA2-containing receptors, an effect that is also dependent on the stoichiometry of the TARP subunit within the receptor complex.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

CompoundTargetAssay TypeCell TypepIC50 / IC50
This compoundGluA1/TARP γ-8Not SpecifiedNot Specified9.7 (pIC50)
JNJ-55511118AMPAR/TARP γ-8Calcium FluxHEK2937.9 (pIC50)
JNJ-55511118AMPAR/TARP γ-8ElectrophysiologyHippocampal Neurons~1 µM (concentration for effect)

Data for this compound's specific assay and cell type for the pIC50 value are not detailed in the public domain. Data for the related compound JNJ-55511118 is included for comparative purposes.

Table 2: Anticonvulsant Efficacy of this compound in Preclinical Seizure Models

CompoundSeizure ModelRoute of AdministrationEfficacy Endpoint (ED50, mg/kg)
This compoundCorneal KindlingOralData Not Publicly Available
This compoundPentylenetetrazole (PTZ)-induced SeizuresOralData Not Publicly Available

Specific ED50 values from primary literature are noted as proprietary and are not publicly available. However, literature confirms robust, dose-dependent seizure protection in these models following oral administration.[1]

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments are provided below.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is a standard screening tool for identifying compounds with potential anticonvulsant activity against generalized seizures.[2]

  • Animal Model: Male CD-1 or C57BL/6 mice are commonly used.[2]

  • Animal Acclimatization: Animals are housed in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to food and water.[2]

  • Drug Preparation: this compound is prepared in a vehicle formulation, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to achieve desired doses (e.g., 1, 3, 10 mg/kg).[2]

  • Dosing: Mice are divided into treatment groups, including a vehicle control and various doses of this compound. The compound or vehicle is administered orally (p.o.).[2]

  • Pre-treatment Time: A pre-treatment period of 60 minutes is typically allowed for the compound to be absorbed and distributed to the central nervous system.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).[2]

  • Observation: Following PTZ administration, animals are observed for a specified period (e.g., 30 minutes) for the onset and severity of seizures. Seizure activity is often scored using a modified Racine scale.

  • Efficacy Assessment: The primary endpoints are the latency to the first seizure and the percentage of animals in each group protected from generalized tonic-clonic seizures. The dose that protects 50% of the animals (ED50) is then calculated.[1]

Corneal Kindling Model

This model is utilized to evaluate the efficacy of compounds against focal seizures that secondarily generalize, mimicking aspects of epileptogenesis.[1][4]

  • Animal Model: Male C57BL/6 mice are frequently used.

  • Kindling Procedure: A subconvulsive electrical stimulus (e.g., 3 mA, 60 Hz, 3 seconds) is delivered to the cornea of the mice, typically twice daily, for several days until a stable kindled state is achieved, characterized by consistent generalized seizures (e.g., Racine stage 5).

  • Drug Administration: Once kindled, mice are treated with this compound orally at various doses.

  • Efficacy Assessment: After a predetermined drug absorption period, a corneal electrical stimulus is applied, and the resulting seizure severity is scored. The primary endpoint is the ability of the compound to protect against the induction of generalized seizures. The ED50, the dose at which 50% of the animals are protected, is calculated.[1]

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique is employed to directly measure the modulatory effects of this compound on AMPA receptor currents.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1 or GluA2) and the TARP γ-8 subunit.

  • Recording Configuration: Whole-cell voltage-clamp recordings are performed on transfected cells. The membrane potential is typically held at -60 mV.

  • Drug Application: A saturating concentration of glutamate (B1630785) (e.g., 10 mM) is rapidly applied to the cell to evoke an inward current through the AMPA receptors. This compound is co-applied with glutamate to measure its effect on the current's amplitude and kinetics (e.g., desensitization rate).

  • Data Analysis: The percentage of inhibition or potentiation of the glutamate-evoked current by this compound is quantified. Concentration-response curves are generated to calculate the IC50 or pIC50 value.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and the workflows of the key preclinical epilepsy models.

JNJ-61432059_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate AMPAR_complex AMPAR-TARP γ-8 Complex Glutamate_vesicle->AMPAR_complex Binds Ion_Channel Ion Channel (Na+/Ca2+) AMPAR_complex->Ion_Channel Opens Neuronal_Response Reduced Neuronal Hyperexcitability Ion_Channel->Neuronal_Response Reduced Influx JNJ61432059 This compound JNJ61432059->AMPAR_complex Negatively Modulates

Caption: this compound signaling pathway at the AMPA receptor complex.

PTZ_Experimental_Workflow start Animal Acclimatization (Male CD-1 Mice) drug_prep Drug Preparation (this compound in Vehicle) start->drug_prep dosing Oral Administration (Vehicle or this compound) drug_prep->dosing pretreatment Pre-treatment Period (e.g., 60 min) dosing->pretreatment induction PTZ Injection (e.g., 85 mg/kg, s.c.) pretreatment->induction observation Observation for Seizures (e.g., 30 min) induction->observation analysis Data Analysis (Latency, % Protection, ED50) observation->analysis end Endpoint analysis->end Corneal_Kindling_Workflow start Animal Selection (Male C57BL/6 Mice) kindling Kindling Procedure (Twice daily corneal stimulation) start->kindling fully_kindled Fully Kindled State Achieved (Consistent Stage 5 Seizures) kindling->fully_kindled drug_admin Oral Administration (Vehicle or this compound) fully_kindled->drug_admin stimulation Corneal Stimulation drug_admin->stimulation scoring Seizure Severity Scoring (Racine Scale) stimulation->scoring analysis Data Analysis (% Protection, ED50) scoring->analysis end Endpoint analysis->end

References

JNJ-61432059: A Deep Dive into its Effects on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-61432059 is a selective, negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] This subunit is predominantly expressed in the hippocampus, a critical region for learning and memory, making this compound a compound of significant interest for its potential to modulate synaptic plasticity.[2] This technical guide provides a comprehensive overview of the core mechanism of this compound, its putative effects on synaptic plasticity based on the known function of TARP γ-8, and detailed experimental protocols for investigating these effects. While direct quantitative data on the impact of this compound on long-term potentiation (LTP) and long-term depression (LTD) are not yet publicly available, this document synthesizes existing knowledge to guide future research.

Core Mechanism of Action of this compound

This compound exhibits a novel and complex mechanism of action centered on its interaction with the TARP γ-8 auxiliary subunit of AMPA receptors.[2][3] Unlike competitive antagonists that block the glutamate (B1630785) binding site, this compound binds to an allosteric site at the interface of the AMPA receptor and TARP γ-8.[2] This interaction induces a conformational change that modulates the receptor's function.[2]

A key feature of this compound is its bifunctional activity, which is dependent on the specific AMPA receptor subunit composition.[2][3][4]

  • Negative Modulation of GluA1-containing AMPARs: In complexes containing the GluA1 subunit, this compound acts as a negative allosteric modulator, inhibiting the glutamate-evoked current.[2][3]

  • Positive Modulation of GluA2-containing AMPARs: Conversely, on AMPA receptors containing the GluA2 subunit, this compound functions as a positive allosteric modulator, potentiating the channel's response.[2][3]

This subunit-dependent modulation suggests that this compound could have nuanced effects on synaptic transmission and plasticity in different neuronal populations or at different stages of synaptic development and potentiation.

Structural Basis of Selectivity

The selectivity of this compound for TARP γ-8 is conferred by specific amino acid residues within the TARP protein. Cryo-electron microscopy studies have revealed a binding pocket at the interface between the transmembrane helices of the AMPA receptor and TARP γ-8.[2]

The Role of TARP γ-8 in Synaptic Plasticity and Expected Effects of this compound

TARP γ-8 is a critical regulator of AMPA receptor trafficking and function, and consequently plays a pivotal role in synaptic plasticity.[1] Studies on TARP γ-8 knockout mice have demonstrated its importance for AMPA receptor protein levels, their surface expression, and for long-term potentiation (LTP).[1] TARP γ-8's C-terminal PDZ ligand binding domain is crucial for controlling synaptic transmission.[5]

Given that this compound modulates TARP γ-8-containing AMPA receptors, its effects on synaptic plasticity are expected to be significant and multifaceted:

  • Modulation of LTP Induction and Expression: Since LTP induction involves the trafficking and insertion of GluA1-containing AMPA receptors into the synapse, the negative modulatory effect of this compound on these receptors could potentially dampen or inhibit LTP. Conversely, its positive modulation of GluA2-containing receptors might influence the maintenance phase of LTP or other forms of plasticity.

  • Alteration of Basal Synaptic Transmission: By modulating the activity of existing TARP γ-8-containing AMPA receptors, this compound is likely to alter the baseline field excitatory postsynaptic potential (fEPSP) slope, a key measure of synaptic strength.

  • Impact on Long-Term Depression (LTD): The role of TARP γ-8 in LTD is less clear, with some studies suggesting it is not required.[1] However, by altering the overall landscape of AMPA receptor function, this compound could indirectly influence LTD mechanisms.

Quantitative Data on this compound and Related Compounds

Direct quantitative data on the effect of this compound on synaptic plasticity (e.g., LTP/LTD) is not currently available in the public domain. The following table summarizes the known quantitative data for this compound and a structurally related TARP γ-8 selective NAM, JNJ-55511118.[6]

CompoundTargetAssayIC50 (nM)Key Findings
This compound GluA1/TARP γ-8Not Specified~2.3Bifunctional modulator: NAM on GluA1, PAM on GluA2.[2][3][4]
JNJ-55511118 GluA1/TARP γ-8Electrophysiology16Inhibits peak currents by decreasing single-channel conductance.[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the effect of this compound on synaptic plasticity. These protocols are based on standard practices in the field.[7]

In Vitro Electrophysiology: Hippocampal Slice Preparation and Recording

This protocol is designed to assess the effects of this compound on synaptic transmission and plasticity in acute hippocampal slices.

1. Slice Preparation:

  • Anesthetize and decapitate a young adult rodent (e.g., P21-P35 C57BL/6 mouse).
  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).
  • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
  • Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 dextrose) and allow them to recover at 32-34°C for at least 1 hour.

2. Electrophysiological Recording:

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
  • Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway of the CA3 region.
  • Place a recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
  • Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs at an intensity that produces 30-40% of the maximal response.
  • Record a stable baseline for at least 20 minutes.

3. Drug Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF immediately before use.
  • Bath-apply this compound at the desired concentration and record the effect on the baseline fEPSP slope.

4. Induction of Long-Term Potentiation (LTP):

  • After establishing a stable baseline in the presence or absence of this compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
  • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

5. Induction of Long-Term Depression (LTD):

  • Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
  • Record fEPSPs for at least 60 minutes post-induction to measure the extent of LTD.

6. Data Analysis:

  • Measure the initial slope of the fEPSP.
  • Normalize the fEPSP slope to the average baseline value.
  • Compare the magnitude of LTP or LTD between control and this compound-treated slices using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of synaptic currents and their modulation by this compound in individual neurons.[2]

1. Cell Preparation:

  • Use acutely prepared hippocampal slices as described above or cultured hippocampal neurons.
  • Alternatively, use a heterologous expression system (e.g., HEK293 cells) transfected with cDNAs for AMPA receptor subunits (GluA1 or GluA2) and TARP γ-8.[2]

2. Recording:

  • Visually identify pyramidal neurons in the CA1 region using DIC microscopy.
  • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution (e.g., in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na3-GTP, pH 7.25).
  • Voltage-clamp the neuron at -70 mV.
  • Evoke excitatory postsynaptic currents (EPSCs) by stimulating the Schaffer collaterals.

3. Data Acquisition and Analysis:

  • Record baseline EPSCs.
  • Apply this compound and observe changes in EPSC amplitude and kinetics.
  • Induce LTP or LTD using appropriate stimulation protocols paired with postsynaptic depolarization.
  • Analyze changes in EPSC amplitude to quantify synaptic plasticity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

JNJ_61432059_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPAR GluA1/GluA2 Glutamate->AMPAR:head Binds Ca_influx Ca²⁺ Influx AMPAR:g1->Ca_influx Channel Opening TARP TARP γ-8 TARP:head->AMPAR:head Modulates JNJ This compound JNJ->TARP:head Plasticity Synaptic Plasticity (LTP/LTD) Ca_influx->Plasticity

Caption: Signaling pathway of this compound at the AMPA receptor complex.

Experimental_Workflow_LTP start Start: Hippocampal Slice Preparation baseline Record Baseline fEPSP (20 min) start->baseline drug_app Bath Apply this compound or Vehicle (Control) baseline->drug_app stabilize Record for 20 min to establish new baseline drug_app->stabilize induce_ltp Induce LTP (e.g., HFS or TBS) stabilize->induce_ltp record_ltp Record Post-Induction fEPSP (60 min) induce_ltp->record_ltp analysis Data Analysis: Compare fEPSP slope changes record_ltp->analysis end End analysis->end

Caption: Experimental workflow for assessing the effect of this compound on LTP.

Conclusion

This compound is a promising research tool and potential therapeutic agent with a unique and complex mechanism of action on TARP γ-8-containing AMPA receptors. Its bifunctional, subunit-dependent modulation of these receptors, which are critical for hippocampal synaptic plasticity, suggests that this compound will have profound effects on learning and memory processes. While direct experimental evidence of its impact on LTP and LTD is eagerly awaited, the information and protocols provided in this guide offer a solid foundation for researchers to investigate these effects and further elucidate the role of TARP γ-8 in synaptic plasticity. The targeted nature of this compound holds the potential for developing highly specific modulators of cognitive function.

References

JNJ-61432059: A Technical Guide to Pharmacokinetics and Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-61432059 is a selective, orally active negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] This selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes this compound a promising therapeutic candidate for neurological conditions such as epilepsy.[1][3] This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and brain penetration of this compound, including its mechanism of action, in vitro potency, and relevant experimental protocols. While specific quantitative pharmacokinetic and brain penetration data are not publicly available, this guide consolidates the existing knowledge to support further research and development.

Mechanism of Action

This compound exerts its modulatory effect by binding to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[1] This binding induces a conformational change in the AMPA receptor-TARP complex, which in turn allosterically modulates the ion channel's response to glutamate (B1630785).[1] A key characteristic of this compound is its bifunctional nature; it acts as a negative allosteric modulator on GluA1-containing AMPA receptors and as a positive allosteric modulator on GluA2-containing AMPA receptors, an effect that is also dependent on the stoichiometry of the TARP subunit.[2][4]

The selectivity of this compound for TARP γ-8 is conferred by specific amino acid residues within the TARP protein.[5] Cryo-electron microscopy and molecular dynamics simulations have revealed that the binding site is formed by transmembrane helices M1 and M4 of the AMPA receptor subunit and helices M3 and M4 of TARP γ-8.[1]

cluster_0 Cellular Environment Glutamate Glutamate AMPAR-TARPγ8_Complex AMPAR-TARP γ-8 Complex Glutamate->AMPAR-TARPγ8_Complex Binds This compound This compound This compound->AMPAR-TARPγ8_Complex Allosterically Modulates Ion_Channel Ion Channel (Na+/Ca2+) AMPAR-TARPγ8_Complex->Ion_Channel Gates Neuronal_Response Modulated Neuronal Response Ion_Channel->Neuronal_Response Leads to Start Start Transfect_Cells Transfect HEK293 cells with AMPAR and TARP γ-8 plasmids Start->Transfect_Cells Incubate Incubate for 24-48 hours Transfect_Cells->Incubate Patch_Clamp Perform whole-cell patch-clamp recording Incubate->Patch_Clamp Apply_Glutamate Apply Glutamate Patch_Clamp->Apply_Glutamate Apply_Compound Co-apply this compound with Glutamate Apply_Glutamate->Apply_Compound Record_Current Record ion current Apply_Compound->Record_Current Analyze_Data Analyze current amplitude and kinetics Record_Current->Analyze_Data End End Analyze_Data->End

References

The Discovery and Synthesis of JNJ-61432059: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: JNJ-61432059 is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are specifically associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[1] The majority of rapid excitatory neurotransmission in the central nervous system is mediated by AMPARs, and their function is fine-tuned by auxiliary subunits like TARPs.[1] The TARP γ-8 subunit is highly expressed in the hippocampus, a brain region critically involved in the pathophysiology of conditions like temporal lobe epilepsy.[1] This region-specific expression makes the AMPAR/TARP γ-8 complex a compelling target for developing novel therapeutics with improved side-effect profiles compared to non-selective AMPAR antagonists.[2] This technical guide details the discovery, synthesis, mechanism of action, and preclinical characterization of this compound.

Discovery and Medicinal Chemistry

The development of this compound began with a high-throughput screening (HTS) campaign designed to identify selective negative modulators of the AMPAR/TARP γ-8 complex.[1] This screening identified an imidazopyrazine scaffold as a promising initial hit.[3] Subsequent medicinal chemistry efforts focused on optimizing this scaffold to improve potency and drug-like properties.[4]

A significant breakthrough in the development program was the strategic replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold.[3] This critical modification markedly improved microsomal stability and reduced efflux liabilities, which are crucial for developing a centrally acting therapeutic agent.[3] This optimization pathway ultimately led to the identification of this compound, a compound demonstrating subnanomolar potency and favorable brain penetration characteristics.[3]

hts High-Throughput Screening (HTS) (Ca²⁺ Flux Assay) hit Initial Hit Identification (Imidazopyrazine Scaffold) hts->hit Identifies sar Structure-Activity Relationship (SAR) Optimization hit->sar Initiates pk_issue Poor Pharmacokinetics Identified (Low Microsomal Stability, High Efflux) sar->pk_issue Reveals lead Lead Candidate This compound core_hop Isosteric Core Replacement (Imidazopyrazine → Pyrazolopyrimidine) pk_issue->core_hop Prompts core_hop->lead Yields preclinical Preclinical Characterization (In Vitro & In Vivo) lead->preclinical

Discovery and lead optimization workflow for this compound.

Synthesis Overview

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the foundational synthetic strategies for the precursor imidazo[1,2-a]pyrazine (B1224502) and the final pyrazolo[1,5-c]pyrimidine (B12974108) scaffolds have been described.[4] The synthesis of the initial imidazo[1,2-a]pyrazine series generally involves the condensation of aminopyrazines with α-haloketones, followed by functionalization through reactions like bromination and Suzuki coupling to explore the structure-activity relationship.[4] The transition to the pyrazolo[1,5-c]pyrimidine core was a key step to overcome pharmacokinetic challenges.[4]

Mechanism of Action

This compound functions as a selective negative allosteric modulator of AMPARs by binding to a novel, external-facing allosteric site located at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[4] This binding event induces a conformational change in the receptor complex, which allosterically modulates the ion channel's response to glutamate (B1630785).[4]

Cryo-electron microscopy (cryo-EM) has revealed that the binding pocket is formed by transmembrane helices M1 and M4 of the AMPAR subunit and helices M3 and M4 of TARP γ-8.[4] The compound's selectivity for γ-8 is conferred by specific amino acid residues, notably Val-176 and Gly-209 in TARP γ-8, which are bulkier in other TARP subtypes, thus restricting access.[5] A crucial interaction involves the formation of a hydrogen bond between a conserved oxindole (B195798) isostere in this compound and the Asn-172 residue of TARP γ-8.[1][5]

Interestingly, this compound exhibits a bifunctional modulatory effect depending on the AMPAR subunit composition. It acts as a potent negative modulator on GluA1-containing AMPARs, while functioning as a positive allosteric modulator on GluA2-containing AMPARs when complexed with TARP γ-8.[4][6]

cluster_membrane Lipid Bilayer AMPAR AMPAR (GluA1 or GluA2) channel Ion Channel AMPAR->channel Activates TARP TARP γ-8 pocket Allosteric Binding Pocket Modulation Allosteric Modulation (Negative on GluA1, Positive on GluA2) pocket->Modulation Ca_ion_in Ca²⁺ Influx channel->Ca_ion_in Allows Ca_ion_out Reduced/Altered Ca²⁺ Influx channel->Ca_ion_out Results in JNJ This compound JNJ->pocket Binds to Glutamate Glutamate Glutamate->AMPAR Binds Modulation->channel Modulates Gating

Mechanism of action of this compound at the AMPAR/TARP γ-8 complex.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The compound's preclinical efficacy has been demonstrated in established animal models of epilepsy.

Table 1: In Vitro Potency of this compound

Target Complex Assay Type Measured Parameter Value Reference
GluA1 / TARP γ-8 Ca²⁺ Flux / Electrophysiology pIC₅₀ 9.7 [7][8]
TARP γ-8 (N172A Mutant) Mutagenesis Studies ΔpIC₅₀ > 2 (>100-fold decrease) [8]

| TARP γ-8 (G209A Mutant) | Molecular Dynamics Simulation | Binding Stability | Disrupted |[8] |

Table 2: Preclinical Anticonvulsant Activity of this compound

Model Species Effect Key Finding Reference
Pentylenetetrazole (PTZ) Mouse Robust Seizure Protection Dose-dependent anticonvulsant effects [3][7]

| Corneal Kindling | Mouse | Robust Seizure Protection | Efficacy against focal seizures |[3][7] |

Note: Specific ED₅₀ and TD₅₀ values for this compound are not publicly available in the reviewed literature.[2]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies, from initial discovery to in vivo validation.

High-Throughput Screening: Ca²⁺ Flux Assay

This assay was fundamental to the initial discovery of the this compound chemical series.[4]

  • Objective: To identify compounds that selectively inhibit TARP γ-8-containing AMPA receptors.[4]

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing a fusion protein of TARP γ-8 and the GluA1 "flop" splice variant.[4]

  • Methodology:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

    • Test compounds are pre-incubated with the cells in microtiter plates.[4]

    • AMPA receptors are stimulated with a fixed concentration of glutamate, causing Ca²⁺ influx and an increase in fluorescence.[8]

    • Fluorescence intensity is measured using a specialized instrument like a FLIPR® system. Inhibitory compounds reduce the glutamate-induced signal.[8]

    • Concentration-response curves are generated to determine the potency (IC₅₀) of active compounds.[8]

prep Cell Preparation (HEK293-GluA1/γ-8 cells + Fluo-4 dye) plate Plate Cells in 384-well plates prep->plate compound Add Test Compounds (this compound series) plate->compound incubate Pre-incubate compound->incubate stim Stimulate with Glutamate incubate->stim read Measure Ca²⁺ Flux (Fluorescence with FLIPR) stim->read analyze Data Analysis (Generate IC₅₀ curves) read->analyze

Experimental workflow for the Ca²⁺ flux high-throughput screening assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the functional effects of this compound on AMPA receptor currents.[5]

  • Objective: To quantify the modulatory effect (inhibition or potentiation) and kinetics of this compound on glutamate-evoked currents.[4]

  • Cell Line: HEK-293T cells transiently transfected with plasmids for the desired AMPAR subunit (e.g., GluA1) and TARP γ-8.[5]

  • Methodology:

    • A glass micropipette filled with an internal salt solution forms a high-resistance seal with the membrane of a single transfected cell.[4]

    • The cell membrane within the pipette is ruptured to gain electrical access ("whole-cell" configuration).[4]

    • The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV).[4]

    • A saturating concentration of glutamate (e.g., 10 mM) is rapidly applied to the cell to evoke a maximal inward current through AMPA receptors.[5]

    • This compound is co-applied with glutamate to measure its effect on the current's amplitude and desensitization rate.[4]

    • Data is recorded and analyzed to quantify percentage modulation and generate concentration-response curves.[5]

Target Validation with TARP γ-8 Knockout Models

The definitive validation of this compound's on-target mechanism comes from studies using TARP γ-8 knockout (KO) mice.[6]

  • Objective: To confirm that the modulatory activity of the compound class is dependent on the presence of the TARP γ-8 protein.[6]

  • Model: Genetically engineered mice lacking the Cacng8 gene, which encodes the TARP γ-8 protein.[6]

  • Methodology:

    • Hippocampal neurons are cultured from both wild-type and TARP γ-8 KO mice.[6]

    • Whole-cell patch-clamp recordings are performed on these neurons.[6]

    • Glutamate-evoked currents are measured in the presence and absence of a TARP γ-8 selective modulator (like this compound or a close analog).[6]

  • Key Result: Studies with a similar modulator, JNJ-55511118, showed that the inhibitory effect on glutamate-evoked currents was lost in neurons from TARP γ-8 KO mice, providing direct evidence of on-target engagement.[6]

Conclusion

This compound is a novel, potent, and selective negative allosteric modulator of AMPAR/TARP γ-8 complexes, discovered through a systematic medicinal chemistry effort that evolved from an imidazopyrazine HTS hit to a highly optimized pyrazolopyrimidine lead candidate.[1][3] Its unique mechanism, which relies on binding to a specific allosteric site on the TARP γ-8 auxiliary subunit, has been rigorously validated through electrophysiology, structural biology, and the use of knockout animal models.[4][6] The promising preclinical anticonvulsant activity of this compound highlights the therapeutic potential of targeting specific AMPAR auxiliary subunits to achieve region-selective modulation for epilepsy and other neurological disorders driven by excessive glutamatergic signaling in the hippocampus.[1]

References

JNJ-61432059: A Deep Dive into its Modulation of Glutamatergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-61432059, a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. Its unique mechanism of action and selective targeting of a specific subset of AMPA receptors highlight its potential as a therapeutic agent for neurological disorders characterized by excessive glutamatergic signaling, such as epilepsy.[1][2] This document details the molecular interactions, functional consequences, and experimental methodologies used to characterize the role of this compound in modulating glutamatergic pathways.

Core Mechanism of Action

This compound functions as a selective negative allosteric modulator of AMPA receptors that are specifically complexed with the TARP γ-8 auxiliary subunit.[1][3] This selectivity is critical as TARP γ-8 is predominantly expressed in the forebrain, with high concentrations in the hippocampus, a brain region heavily implicated in the pathophysiology of conditions like temporal lobe epilepsy.[1] By targeting this specific receptor complex, this compound offers the potential for a more targeted therapeutic effect with a potentially improved side-effect profile compared to non-selective AMPAR antagonists.[1]

The compound exerts its inhibitory effect by binding to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[4] This binding pocket is lipid-exposed and water-accessible.[5] Cryo-electron microscopy (cryo-EM) has revealed that the binding site is formed by the M3 and M4 transmembrane helices of TARP γ-8 and the M1 and M4 helices of the AMPA receptor subunit.[4][5]

A key interaction for its modulatory activity is a hydrogen bond formed between the oxindole (B195798) moiety of this compound and asparagine-172 (Asn-172) of the TARP γ-8 protein.[1] Mutagenesis and sequence analysis studies have identified two specific amino acid residues in TARP γ-8, Valine-176 (V176) and Glycine-209 (G209), as being crucial for the selective binding of this compound.[5] In other TARP subtypes, these positions are occupied by bulkier amino acids, which sterically hinder the binding of the modulator.[5] By binding to this site, this compound is thought to disrupt the normal modulatory function of TARP γ-8 on the AMPA receptor, leading to a reduction in the glutamate-evoked current.[1]

Interestingly, this compound displays a bifunctional modulatory action. It acts as a negative modulator on GluA1-containing AMPA receptors while functioning as a positive modulator on GluA2-containing AMPA receptors.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

ParameterValueReceptor/SystemReference
pIC509.7GluA1/γ-8[3]
Modulation (GluA1_γ8)-58.4 ± 4.4%GluA1_γ8[4]
Modulation (GluA2Q_γ8)+40.9 ± 11.2%GluA2Q_γ8[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound at the AMPA receptor complex.

JNJ_61432059_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate AMPAR_TARP AMPAR (GluA1/GluA2) TARP γ-8 Ion Channel Glutamate->AMPAR_TARP Binds Neuronal_Response Modulated Neuronal Response AMPAR_TARP:port->Neuronal_Response Ion Influx (Ca2+/Na+) JNJ This compound JNJ->AMPAR_TARP Allosterically Modulates (Binds to AMPAR-TARP interface)

Caption: Signaling pathway of this compound at the AMPA receptor complex.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel function and its modulation by compounds like this compound.

  • Objective: To characterize the functional impact of this compound on AMPA receptor currents.[4]

  • Cell Preparation: Human embryonic kidney (HEK293) cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1 or GluA2) and the TARP γ-8 subunit.[2]

  • Recording Configuration: A glass micropipette filled with an internal solution is sealed onto the membrane of a single transfected cell. The cell membrane within the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for control of the cell's membrane potential.[4] The cell is typically voltage-clamped at -60 mV.[2][4]

  • Solutions:

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2 with CsOH.[5]

  • Drug Application: A fast-perfusion system is used for the rapid application of solutions to the cell.[5] A saturating concentration of glutamate (e.g., 10 mM) is applied to elicit a maximal AMPA receptor current.[5] this compound is then co-applied with glutamate to determine its effect on the current's amplitude and kinetics.[4][5]

  • Data Analysis: The effect of the compound on the amplitude and kinetics of the glutamate-evoked currents is measured.[1] Concentration-response curves are generated by applying a range of this compound concentrations to calculate parameters such as percentage modulation and changes in the desensitization time constant (τ).[4][5]

Calcium (Ca²⁺) Flux Assay

This high-throughput screening assay was instrumental in the initial discovery of this class of compounds.

  • Objective: To identify compounds that selectively inhibit or potentiate TARP γ-8-containing AMPA receptors.[4]

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the target AMPA receptor subunit (e.g., GluA1) and TARP γ-8.[4][6]

  • Methodology:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4][6]

    • Test compounds, including this compound, are pre-incubated with the cells.[4][6]

    • The AMPA receptors are stimulated with a specific concentration of glutamate.[4]

    • The resulting influx of Ca²⁺ through the AMPA receptor channel leads to an increase in fluorescence.[4]

    • Fluorescence intensity is measured using a specialized instrument like a FLIPR (Fluorometric Imaging Plate Reader).[4][6]

  • Data Analysis: Inhibitory compounds reduce the glutamate-induced fluorescence signal, while potentiating compounds increase it. The potency (e.g., pIC₅₀) is calculated from concentration-response curves.[4]

  • Counter-Screen: To determine selectivity, active compounds are tested on cells co-expressing the same AMPA receptor subunit with a different TARP subtype, such as TARP γ-2.[4]

Corneal Kindling Seizure Model

This is a widely used preclinical in vivo model to assess the anticonvulsant efficacy of drug candidates.[2]

  • Objective: To evaluate the in vivo anticonvulsant activity of this compound.

  • Animal Model: Male C57BL/6 mice are commonly used.[1][2]

  • Kindling Procedure: A subconvulsive electrical stimulus is delivered to the cornea of the mice, typically twice daily, for several days or weeks.[1][2] This repeated stimulation leads to a progressive intensification of seizure activity, eventually resulting in a stable kindled state where the stimulus consistently elicits generalized seizures.[1]

  • Drug Administration: Once the animals are fully kindled, they are treated with this compound, typically via oral administration.[1]

  • Seizure Scoring: After drug administration, the corneal electrical stimulus is applied again, and the resulting seizure severity is scored.[1] The efficacy of the compound is determined by its ability to reduce the seizure score compared to vehicle-treated control animals.

Experimental and Logical Workflow

The following diagram outlines the typical workflow for characterizing a compound like this compound.

Experimental_Workflow HTS High-Throughput Screening (Ca2+ Flux Assay) Hit_ID Hit Identification (Imidazopyrazine Scaffold) HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt JNJ61432059 This compound Lead_Opt->JNJ61432059 In_Vitro In Vitro Characterization JNJ61432059->In_Vitro In_Vivo In Vivo Efficacy JNJ61432059->In_Vivo Electrophys Whole-Cell Patch-Clamp (Functional Modulation) In_Vitro->Electrophys Binding_Assay Binding Assays (Affinity & Selectivity) In_Vitro->Binding_Assay Seizure_Model Corneal Kindling Model (Anticonvulsant Activity) In_Vivo->Seizure_Model PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Clinical_Dev Clinical Development In_Vivo->Clinical_Dev

Caption: A typical drug discovery and development workflow for a compound like this compound.

References

Methodological & Application

Application Notes and Protocols for JNJ-61432059 in In Vivo Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of JNJ-61432059, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. The document outlines methodologies for two standard in vivo seizure models: the pentylenetetrazole (PTZ)-induced seizure model and the corneal kindling model. This guide is intended to assist researchers in designing and executing robust preclinical studies to assess the anticonvulsant efficacy of this compound and similar compounds.

Introduction

This compound is an orally active and selective negative allosteric modulator of the AMPA receptor, with a specific affinity for receptors associated with the TARP γ-8 subunit.[1] This subunit is predominantly expressed in the forebrain, particularly in the hippocampus, a region critically involved in the generation and propagation of seizures.[1][2] By selectively targeting AMPA receptors in key brain regions, this compound presents a promising therapeutic strategy for epilepsy with a potentially improved side-effect profile compared to non-selective AMPA antagonists.[1][2] Preclinical evaluation in well-established animal models of seizures is crucial for determining the potential efficacy of this compound. The PTZ-induced and corneal kindling seizure models are widely used to assess the anticonvulsant properties of investigational drugs.[1][3]

Mechanism of Action

This compound exerts its anticonvulsant effects by selectively modulating the activity of AMPA receptors complexed with the TARP γ-8 auxiliary subunit.[1] Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, binds to AMPA receptors, leading to the influx of sodium and calcium ions and subsequent neuronal depolarization. In pathological conditions such as epilepsy, excessive glutamate release and AMPA receptor activation contribute to neuronal hyperexcitability and seizure activity. This compound binds to a specific allosteric site on the TARP γ-8 protein, reducing the glutamate-evoked current and thereby dampening excessive excitatory neurotransmission in brain regions with high TARP γ-8 expression.[1][4]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPAR AMPAR / TARP γ-8 Complex Glutamate->AMPAR Binds IonChannel Ion Channel (Na+, Ca2+) AMPAR->IonChannel Opens Seizure Seizure Activity JNJ This compound JNJ->AMPAR Negative Allosteric Modulation JNJ->IonChannel Inhibits Depolarization Neuronal Depolarization IonChannel->Depolarization Influx Depolarization->Seizure

Signaling pathway of this compound's modulatory action on AMPA receptors.

Quantitative Data

The following tables summarize the anticipated quantitative data from preclinical studies with this compound. It is important to note that specific ED50 and TD50 values from primary literature are often proprietary and not publicly available.[1][2] The tables are structured to guide data presentation and comparison.

Table 1: Anticonvulsant Efficacy of this compound in the PTZ-Induced Seizure Model

Treatment GroupDose (mg/kg, p.o.)NLatency to First Seizure (seconds)Seizure Severity Score (Modified Racine Scale)Protection from Seizures (%)
Vehicle-
This compound1
This compound3
This compound10
This compound30
ED50 (mg/kg) \multicolumn{3}{c}{Data not publicly available}

Table 2: Anticonvulsant Efficacy of this compound in the Corneal Kindling Model

Treatment GroupDose (mg/kg, p.o.)NSeizure Score (Racine Scale)Protection from Generalized Seizures (%)
Vehicle-
This compound1
This compound3
This compound10
This compound30
ED50 (mg/kg) \multicolumn{2}{c}{Data not publicly available}

Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is an acute seizure model widely used for screening potential anticonvulsant drugs.[1] PTZ is a GABA-A receptor antagonist that induces generalized seizures.[1]

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[1]

  • Pentylenetetrazole (PTZ)

  • Sterile 0.9% saline

  • Male C57BL/6 mice (or other appropriate strain)

  • Oral gavage needles

  • Syringes and needles for subcutaneous injection

  • Observation chambers

  • Timer

Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in the recommended vehicle. Further dilute the stock solution to achieve the desired final doses (e.g., 1, 3, 10, 30 mg/kg) in a consistent administration volume.

  • PTZ Solution Preparation: On the day of the experiment, prepare a fresh solution of PTZ in sterile 0.9% saline to deliver a convulsant dose (e.g., 85 mg/kg) in a standard injection volume.[1]

  • Dosing:

    • Randomly assign mice to treatment groups (vehicle control and different doses of this compound).

    • Administer the appropriate dose of this compound or vehicle via oral gavage (p.o.). The time of administration should correspond to the peak effect time of the compound, if known.[1]

  • Seizure Induction: At a predetermined time after this compound administration, inject PTZ subcutaneously.

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Continuously observe the mice for a period of 30 minutes.[1]

    • Record the following parameters for each animal:

      • Latency to first seizure: Time from PTZ injection to the onset of the first generalized clonic seizure.[1]

      • Seizure duration: Total time the animal exhibits seizure activity.[1]

      • Seizure severity: Score the severity of the seizures using a modified Racine scale.[1]

      • Protection: Note whether the animal was fully protected from seizures.[1]

  • Data Analysis: Analyze the effects of this compound on seizure latency, duration, and severity using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Calculate the ED50, the dose that protects 50% of animals from seizures.

start Naive Mice drug_admin Oral Administration of This compound or Vehicle start->drug_admin ptz_injection PTZ Injection (Subcutaneous) drug_admin->ptz_injection observation Observation for 30 mins (Latency, Duration, Severity) ptz_injection->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis end Results data_analysis->end

Experimental workflow for the PTZ-induced seizure model.
Corneal Kindling Model

The corneal kindling model is a model of focal epilepsy that mimics the progressive development of seizures (epileptogenesis).[1][5] Repeated subconvulsive electrical stimulation of the cornea leads to the development of generalized seizures.[1]

Materials:

  • This compound

  • Vehicle solution

  • Male C57BL/6 mice (or other appropriate strain)

  • Corneal electrodes

  • Electrical stimulator

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

  • Saline solution

  • Oral gavage needles

  • Observation chambers

  • Timer

Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.

  • Kindling Procedure:

    • Apply a topical anesthetic to the corneas of the mice.

    • Deliver a subconvulsive electrical stimulus (e.g., 60 Hz, 3-second duration) via corneal electrodes twice daily.

    • Continue this stimulation protocol until the mice are "fully kindled," which is typically defined as experiencing a Stage 5 seizure (generalized clonic-tonic seizure) for five consecutive stimulations. This process can take approximately 10-15 days.[4]

    • Allow a washout period of at least one week after the last kindling stimulation before drug testing.

  • Drug Administration:

    • On the day of the experiment, administer the appropriate dose of this compound or vehicle orally to the fully kindled mice. The administration should be timed to coincide with the peak effect of the compound.

  • Efficacy Assessment:

    • At the predetermined time after drug administration, apply the corneal electrical stimulus.

    • Observe the mice for the presence and severity of seizures, scoring them according to the Racine scale.

    • The primary endpoint is the ability of the drug to protect against the induction of generalized seizures (typically a seizure score of less than 3 is considered protection).[4]

  • Data Analysis:

    • Calculate the percentage of animals protected from generalized seizures at each dose.

    • Determine the ED50, the dose at which 50% of the animals are protected from seizures.

start Naive Mice kindling Corneal Stimulation (Twice daily, ~10-15 days) start->kindling fully_kindled Fully Kindled Mice (5 consecutive Stage 5 seizures) kindling->fully_kindled drug_admin Oral Administration of This compound or Vehicle fully_kindled->drug_admin stimulation Corneal Stimulation drug_admin->stimulation observation Observation for Seizure Protection stimulation->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis end Results data_analysis->end

Experimental workflow for the corneal kindling seizure model.

Conclusion

The preclinical evaluation of this compound in the PTZ-induced and corneal kindling seizure models provides robust evidence for its potential as an anticonvulsant agent. Its novel mechanism of action, selectively targeting AMPA receptors containing the TARP γ-8 subunit, offers a promising new approach for the treatment of epilepsy. The detailed experimental protocols and workflows outlined in this guide provide a framework for researchers and scientists in the field of epilepsy drug discovery to design and interpret preclinical studies for similar compounds. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for JNJ-61432059 Electrophysiology Patch Clamp Recording

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-61432059 is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2] This selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes this compound a compound of interest for investigating neurological conditions involving excessive glutamatergic signaling, such as epilepsy.[3][4]

These application notes provide detailed protocols for the characterization of this compound using whole-cell patch clamp electrophysiology, a gold-standard technique for studying ion channel function with high temporal and spatial resolution.[5][6]

Mechanism of Action

This compound exerts its effect by binding to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[1] This binding event alters the receptor's gating properties in response to glutamate (B1630785).[1] Notably, this compound displays a bifunctional modulatory action; it acts as a negative allosteric modulator on GluA1-containing AMPA receptors and a positive allosteric modulator on GluA2-containing AMPA receptors, both in a TARP γ-8 dependent manner.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity on AMPA receptors.

ParameterValueReceptor/SubunitReference
pIC509.7GluA1/γ-8[1][2]

Experimental Protocols

Cell Culture and Transfection

Objective: To express the desired AMPA receptor and TARP γ-8 subunits in a heterologous expression system for electrophysiological recording.

Materials:

  • Human Embryonic Kidney (HEK293) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmids encoding human GluA1 or GluA2 subunits

  • Plasmid encoding human TARP γ-8

  • Transfection reagent (e.g., Lipofectamine)

Protocol:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • For transfection, plate cells onto glass coverslips in 35 mm dishes.

  • Co-transfect the cells with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1 or GluA2) and TARP γ-8 using a suitable transfection reagent according to the manufacturer's instructions. A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify transfected cells.

  • Allow cells to express the receptors for 24-48 hours before recording.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the modulatory effect of this compound on glutamate-evoked currents in cells expressing AMPA/TARP γ-8 receptors.

Materials:

  • Patch clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries

  • External (extracellular) recording solution

  • Internal (intracellular) recording solution

  • Glutamate stock solution

  • This compound stock solution

Recording Solutions:

SolutionComponentConcentration (mM)
External NaCl150
HEPES10
CaCl21
Internal CsCl140
HEPES10
EGTA10
Mg-ATP2
Na-GTP0.2
  • Adjust pH of the external solution to 7.4 with NaOH and the internal solution to 7.2 with CsOH.[6]

Protocol:

  • Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Identify transfected cells (e.g., by GFP fluorescence).

  • Establish a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -60 mV.[1]

  • Rapidly apply a saturating concentration of glutamate (e.g., 10 mM) to the cell to evoke an inward current through the AMPA receptors.[1][6]

  • To measure the effect of this compound, co-apply the compound with glutamate.[1][6]

  • Record the current amplitude and kinetics (e.g., desensitization rate) in the absence and presence of this compound.

  • To generate concentration-response curves, apply a range of this compound concentrations.[6]

Data Analysis

  • Measure the peak amplitude of the glutamate-evoked currents.

  • Calculate the percentage of inhibition or potentiation of the current amplitude by this compound.

  • Analyze the kinetics of the current, such as the time constant (τ) of desensitization.[1]

  • Plot concentration-response curves and fit with an appropriate equation to determine the IC50 or EC50.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Action Potential AMPAR_TARP AMPAR/TARP γ-8 Complex Glutamate_Released->AMPAR_TARP Binds Ion_Channel Ion Channel (Na+ Influx) AMPAR_TARP->Ion_Channel Opens Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation JNJ_61432059 This compound JNJ_61432059->AMPAR_TARP Negative Modulation

Caption: Signaling pathway of AMPA receptor modulation by this compound.

Experimental Workflow for Patch Clamp Recording

Patch_Clamp_Workflow start Start cell_prep HEK293 Cell Culture & Transfection (AMPAR + TARP γ-8) start->cell_prep recording_prep Prepare Recording Solutions & Patch Pipettes cell_prep->recording_prep patching Establish Whole-Cell Configuration recording_prep->patching data_acquisition Record Glutamate-Evoked Currents patching->data_acquisition drug_application Co-apply this compound with Glutamate data_acquisition->drug_application data_analysis Analyze Current Amplitude & Kinetics data_acquisition->data_analysis drug_application->data_acquisition Repeat for different concentrations end End data_analysis->end

Caption: Experimental workflow for this compound patch clamp recording.

References

Preparation of JNJ-61432059 for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-61432059 is a selective allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] Its selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes this compound a compound of interest for neurological conditions such as epilepsy.[1][3] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo studies, ensuring reproducibility and accurate experimental outcomes.

Compound Information

This compound acts as a negative allosteric modulator (NAM) of AMPA receptors.[1] It exhibits a bifunctional modulatory action, negatively affecting GluA1-containing AMPARs while acting as a positive modulator on GluA2-containing AMPARs.[4] This compound is orally active and has demonstrated robust seizure protection in preclinical models.[5][6]

Table 1: Physicochemical and In Vitro Potency Data

PropertyValueSource
CAS Number 2035814-50-5[7]
Molecular Formula C25H22FN5O2[8]
Molecular Weight 443.47 g/mol [8]
In Vitro Potency (pIC50) 9.7 (for GluA1/γ-8)[5]
In Vitro Solubility DMSO: 50 mg/mL (112.75 mM)[5]

In Vivo Formulation Protocols

The following are established protocols for the preparation of this compound for in vivo administration. It is recommended to prepare the working solution fresh on the day of use.[5]

Table 2: Recommended Vehicle Formulations for In Vivo Administration

FormulationCompositionAchievable SolubilityNotes
Protocol 1: Aqueous Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.69 mM)Suitable for most standard in vivo applications.
Protocol 2: Oil-Based Formulation 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.69 mM)Consider for longer dosing periods (if continuous dosing exceeds half a month).
Detailed Preparation Steps

Protocol 1: Aqueous Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.

  • Add 50 µL of Tween-80 and continue to mix.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

Protocol 2: Oil-Based Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil.

  • Mix thoroughly until a clear, homogenous solution is achieved.

Administration in Animal Models

This compound has been shown to be orally active and effective in rodent models of epilepsy, such as the corneal kindling and pentylenetetrazole (PTZ) induced seizure models.[5][6] Administration can be performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[3]

Experimental Protocols

The characterization of this compound involves various experimental techniques. Below are methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is utilized to measure the modulatory effect of this compound on AMPA receptor currents.

  • Cell Preparation: Human embryonic kidney (HEK293) cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and the TARP γ-8 subunit.[3] Recordings are typically performed 24-48 hours post-transfection.

  • Recording: Whole-cell patch-clamp recordings are performed with the cell's membrane potential clamped at a fixed voltage (e.g., -60 mV).[1][3]

  • Drug Application: A baseline glutamate-evoked current is established by rapid application of glutamate (B1630785) (e.g., 10 mM).[1] this compound is then co-applied with glutamate to measure its effect on the current's amplitude and kinetics.[1]

  • Data Analysis: The percentage of inhibition or potentiation is quantified, and concentration-response curves are generated to determine the IC50 or EC50 values.

Calcium Flux Assay

This high-throughput assay is used to screen for and characterize the potency of modulators.

  • Cell Preparation: HEK293 cells are transiently co-transfected with plasmids for the target AMPA receptor and TARP γ-8 subunits.[4]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1][4]

  • Compound Incubation: The test compound, this compound, is pre-incubated with the cells.[1]

  • Receptor Activation and Measurement: Glutamate is added to stimulate the AMPA receptors, leading to calcium influx and an increase in fluorescence. The fluorescence intensity is measured using an appropriate instrument.[1]

  • Data Analysis: The reduction in the glutamate-induced fluorescence signal indicates inhibitory activity, and the potency (pIC50) is calculated from concentration-response curves.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for in vivo studies.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Glutamate Glutamate AMPAR AMPAR (GluA1/GluA2) Glutamate->AMPAR Binds JNJ61432059 This compound TARP TARP γ-8 JNJ61432059->TARP Binds to AMPAR-TARP interface IonChannel Ion Channel (Ca2+/Na+) JNJ61432059->IonChannel Allosterically Modulates AMPAR->IonChannel Gating TARP->AMPAR Associates NeuronalResponse Modulated Neuronal Response IonChannel->NeuronalResponse Leads to

Caption: Signaling pathway of this compound at the AMPA receptor complex.

G A Prepare this compound Formulation C Administer this compound (p.o. or i.p.) A->C B Animal Acclimation B->C D Induce Seizures (e.g., PTZ injection) C->D E Behavioral Observation and Scoring D->E F Data Analysis E->F G Tissue Collection (Optional) E->G

Caption: General experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols for JNJ-61432059 in the Pentylenetetrazole (PTZ) Anticonvulsant Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-61432059 is an orally active, selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] This TARP γ-8 subunit is predominantly expressed in the forebrain, with high concentrations in the hippocampus, a region critically implicated in the generation and propagation of seizures.[1][4] By selectively modulating these specific AMPA receptors, this compound reduces excessive excitatory neurotransmission in these key brain regions.[1] This targeted approach offers a promising therapeutic strategy for epilepsy, with the potential for an improved side-effect profile compared to non-selective AMPA receptor antagonists.[1]

The pentylenetetrazole (PTZ)-induced seizure model is a widely utilized preclinical screening assay for identifying compounds with potential anticonvulsant properties.[1][5] PTZ acts as a GABA-A receptor antagonist, and its administration to rodents reliably induces generalized seizures.[1][6] This model is particularly valuable for assessing the efficacy of investigational drugs in preventing or attenuating seizure activity.[1] These application notes provide a comprehensive guide and detailed protocols for the use of this compound in the PTZ-induced seizure model.

Signaling Pathway of this compound

This compound exerts its anticonvulsant effects by binding to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[2] This binding event induces a conformational change in the AMPA receptor-TARP complex, which in turn modulates the ion channel's response to glutamate.[2] Specifically, on GluA1-containing AMPA receptors complexed with TARP γ-8, this compound acts as a potent negative allosteric modulator, inhibiting the glutamate-evoked current.[2][7] This reduction in excessive excitatory signaling in brain regions with high TARP γ-8 expression, such as the hippocampus, increases the threshold for seizure induction and propagation.[1]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPAR_TARP AMPAR-TARP γ-8 Complex Glutamate->AMPAR_TARP Binds Ion_Channel Ca²⁺/Na⁺ Influx AMPAR_TARP->Ion_Channel Activates Hyperexcitation Neuronal Hyperexcitation Ion_Channel->Hyperexcitation Leads to Seizure Seizure Activity Hyperexcitation->Seizure JNJ This compound JNJ->AMPAR_TARP Inhibits

Caption: this compound Signaling Pathway.

Quantitative Data

The following table summarizes the in vivo efficacy of this compound in a mouse model of PTZ-induced seizures.

CompoundAnimal ModelSeizure Induction AgentAdministration RouteKey FindingsReference
This compound Male CD-1 MicePentylenetetrazole (PTZ)Oral (p.o.)Exhibits time- and dose-dependent robust seizure protection.[3]
This compound Not SpecifiedPentylenetetrazole (PTZ)Not SpecifiedDemonstrates potent and dose-dependent anticonvulsant activity.[1]

The following table summarizes the cellular potency of this compound.

CompoundTargetAssay TypeCell LinepIC50Reference
This compound GluA1/TARP γ-8Not SpecifiedNot Specified9.7[3][7]

Experimental Protocols

Protocol 1: Acute PTZ-Induced Seizure Model in Mice

This protocol is designed to assess the acute anticonvulsant efficacy of this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[1]

  • Pentylenetetrazole (PTZ)

  • Sterile 0.9% saline

  • Male CD-1 mice[1]

  • Oral gavage needles

  • Subcutaneous injection needles and syringes

  • Individual observation chambers

Procedure:

  • Animal Acclimatization: House male CD-1 mice in a controlled environment (temperature, humidity, and 12h/12h light/dark cycle) for at least one week prior to the experiment to allow for acclimatization.[1]

  • Preparation of this compound: Prepare a stock solution of this compound in the chosen vehicle.[1] On the day of the experiment, prepare different concentrations to achieve the desired doses (e.g., 1, 3, 10 mg/kg) in a constant administration volume.[1]

  • Preparation of PTZ Solution: Prepare a fresh solution of PTZ in sterile 0.9% saline on the day of the experiment.[1] The concentration should be calculated to deliver a convulsant dose (e.g., 85 mg/kg) in a standard injection volume.[1]

  • Dosing:

    • Divide the mice into treatment groups (vehicle control and different doses of this compound).

    • Administer the appropriate dose of this compound or vehicle via oral gavage (p.o.).[1]

    • Allow for a pre-treatment period of 60 minutes for the compound to be absorbed and distributed to the central nervous system.[1]

  • Seizure Induction: Following the pre-treatment period, administer PTZ via subcutaneous (s.c.) injection.[1]

  • Observation and Data Collection:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.[1]

    • Observe the mice continuously for a period of 30 minutes.[1]

    • Record the following parameters for each animal:

      • Latency to first seizure: Time from PTZ injection to the onset of the first generalized clonic seizure.[1]

      • Seizure duration: Total time the animal exhibits seizure activity.[1]

      • Seizure severity: Score the severity of the seizures using a modified Racine scale (see table below).[1]

      • Protection: Note whether the animal was fully protected from seizures.[1]

Modified Racine Scale for Seizure Severity:

ScoreBehavioral Observation
0No response, normal behavior
1Ear and facial twitching
2Convulsive waves moving through the body
3Myoclonic jerks, clonic convulsions of the forelimbs
4Clonic convulsions, rearing
5Generalized tonic-clonic seizures, loss of posture
6Death

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection Acclimatize Acclimatize Mice Dosing Oral Administration of This compound or Vehicle Acclimatize->Dosing Prep_JNJ Prepare this compound and Vehicle Prep_JNJ->Dosing Prep_PTZ Prepare PTZ Solution Induction Subcutaneous Injection of PTZ Prep_PTZ->Induction Pre_treat 60 min Pre-treatment Period Dosing->Pre_treat Pre_treat->Induction Observation 30 min Observation Period Induction->Observation Latency Record Latency to First Seizure Observation->Latency Duration Record Seizure Duration Observation->Duration Severity Score Seizure Severity (Racine Scale) Observation->Severity Protection Note Full Protection Observation->Protection

Caption: Experimental workflow for the PTZ-induced seizure model.

Application Notes

  • Strain and Species Considerations: While CD-1 mice are commonly used, the sensitivity to PTZ can vary between different mouse strains and rodent species.[8] It is advisable to perform pilot studies to determine the optimal convulsant dose of PTZ for the specific strain being used.

  • Kindling Model: For studying the effects of this compound on epileptogenesis, a PTZ kindling model can be employed.[5] This involves the chronic administration of a sub-convulsive dose of PTZ over several days, which gradually leads to the generation of full-blown convulsions.[5]

  • Data Interpretation: A significant increase in the latency to the first seizure, a decrease in seizure duration and severity, and a higher percentage of protected animals in the this compound-treated groups compared to the vehicle control group would indicate anticonvulsant activity.

  • Troubleshooting:

    • High Mortality: If high mortality is observed in the vehicle control group, the dose of PTZ may be too high. Consider reducing the PTZ dose.

    • Inconsistent Seizure Induction: Ensure that the PTZ solution is freshly prepared and that the injection technique is consistent across all animals.

    • Lack of Drug Effect: If no effect of this compound is observed, consider adjusting the pre-treatment time or the dose range. Ensure proper formulation and administration of the compound.

By following these detailed protocols and considering the provided application notes, researchers can effectively utilize the PTZ-induced seizure model to investigate the anticonvulsant properties of this compound and other related compounds.

References

Application Notes and Protocols for JNJ-61432059 in Hippocampal Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of JNJ-61432059, a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8, in ex vivo hippocampal brain slices. The protocols outlined below are intended to serve as a foundation for studying the impact of this compound on synaptic transmission and plasticity in a physiologically relevant context.

Mechanism of Action

This compound functions by binding to an allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[1] This binding event alters the receptor's gating properties in response to glutamate, thereby modulating ion channel function.[1] The high expression of TARP γ-8 in the hippocampus makes this brain region a key area for investigating the therapeutic potential of this compound for neurological conditions such as epilepsy.[1]

Data Presentation

The following table summarizes the electrophysiological effects of this compound on AMPA receptors containing the TARP γ-8 subunit, as determined by whole-cell patch-clamp recordings in HEK293T cells. These data illustrate the compound's modulatory action and can serve as a reference for interpreting results from hippocampal slice recordings.

ParameterValueUnit
This compound Concentration10µM
Effect on AMPAR/γ-8 ComplexesInhibition-
Modulation of Current AmplitudeVaries by Subunit%
Effect on Desensitization RateVaries by Subunit-

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for ex vivo electrophysiological recordings.

Materials:

  • Animals: C57BL/6J mice (4-6 weeks old) are commonly used.[2]

  • Sucrose-based Cutting Solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 glucose, and 50 sucrose.[2] This solution should be saturated with 95% O2/5% CO2 and kept ice-cold.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose.[2][3] This solution should be continuously bubbled with 95% O2/5% CO2.

  • Equipment: Vibrating microtome (e.g., Vibroslice MA752), dissection tools, recovery chamber, recording chamber.[4]

Procedure:

  • Anesthetize and decapitate the mouse.[2]

  • Rapidly remove the brain and immerse it in the ice-cold, oxygenated sucrose-based cutting solution.[2][4]

  • Trim the brain to isolate the hippocampus.

  • Mount the brain on the vibratome stage and cut transversal hippocampal slices at a thickness of 350 µm in the ice-cold cutting solution.[2]

  • Transfer the slices to a recovery chamber containing oxygenated aCSF and allow them to recover for 30 minutes at 34°C, followed by at least 1 hour at room temperature (25°C) before recording.[2]

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol is for recording fEPSPs in the CA1 region of the hippocampus to assess the effects of this compound on basal synaptic transmission and long-term potentiation (LTP).

Materials:

  • Prepared hippocampal slices

  • aCSF

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Recording chamber with perfusion system

  • Stimulating and recording electrodes (e.g., tungsten or glass microelectrodes)

  • Amplifier, digitizer, and data acquisition software (e.g., Clampex).[3]

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at 34°C.[2]

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[4]

  • Deliver baseline electrical stimuli and record the resulting fEPSPs. A typical stimulus is a biphasic constant current pulse.

  • After establishing a stable baseline recording for at least 20 minutes, apply this compound to the perfusion bath at the desired concentration.

  • Record the fEPSPs in the presence of the compound to determine its effect on basal synaptic transmission.

  • To study the effect on LTP, induce potentiation using a high-frequency stimulation protocol (e.g., theta burst stimulation) in the presence and absence of this compound.

  • Continue recording for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

Whole-Cell Patch-Clamp Recordings

This protocol allows for the detailed investigation of this compound's effects on the properties of synaptic currents in individual CA1 pyramidal neurons.

Materials:

  • Prepared hippocampal slices

  • aCSF

  • This compound stock solution

  • Recording chamber with perfusion system

  • Patch pipettes (3-5 MΩ resistance)

  • Internal pipette solution (in mM, example for voltage-clamp): 130 CsCl, 8 NaCl, 10 Cs-HEPES, 2 EGTA, 0.2 MgCl2, 2 MgATP, 0.3 Na3GTP, and 5 QX314Br (pH 7.2, osmolarity 295 mOsm).[2]

  • Patch-clamp amplifier, digitizer, and data acquisition software.

Procedure:

  • Transfer a slice to the recording chamber and visualize CA1 pyramidal neurons using an infrared differential interference contrast (IR-DIC) microscope.[2]

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV to record excitatory postsynaptic currents (EPSCs).[1]

  • Evoke EPSCs by stimulating the Schaffer collateral pathway.

  • After obtaining a stable baseline of evoked EPSCs, perfuse the slice with aCSF containing this compound.

  • Record the changes in the amplitude, kinetics, and frequency of EPSCs to characterize the modulatory effects of the compound.

Visualizations

experimental_workflow Experimental Workflow for Hippocampal Slice Recording cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_start Anesthetize & Decapitate brain_removal Brain Removal prep_start->brain_removal slicing Vibratome Slicing (350 µm) brain_removal->slicing recovery Recovery in aCSF slicing->recovery transfer Transfer to Recording Chamber recovery->transfer placement Electrode Placement transfer->placement baseline Baseline Recording placement->baseline drug_app This compound Application baseline->drug_app post_drug Post-Drug Recording drug_app->post_drug data_acq Data Acquisition post_drug->data_acq param_ext Parameter Extraction data_acq->param_ext stats Statistical Analysis param_ext->stats signaling_pathway This compound Mechanism of Action cluster_receptor AMPA Receptor Complex ampa AMPA Receptor tarp TARP γ-8 channel Ion Channel Gating ampa->channel Activates tarp->channel Modulates glutamate Glutamate glutamate->ampa Binds to Orthosteric Site jnj This compound jnj->tarp Binds to Allosteric Site inhibition Inhibition of Neuronal Excitation channel->inhibition Leads to

References

Application Notes and Protocols for JNJ-61432059 Dosing in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, dosing, and experimental protocols for JNJ-61432059 in preclinical mouse studies, with a focus on its evaluation as an anticonvulsant.

Mechanism of Action

This compound is an orally active and selective negative allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Specifically, it targets AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8 subunit.[1][2] These TARP γ-8-containing AMPA receptors are predominantly expressed in the hippocampus, a brain region critically involved in the generation and propagation of seizures.[2] By binding to a specific site on the TARP γ-8 protein, this compound reduces the glutamate-evoked ion flow through the AMPA receptor channel, thereby dampening excessive excitatory neurotransmission.[2] This targeted modulation is hypothesized to provide a wider therapeutic window compared to non-selective AMPAR antagonists.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR_TARP AMPAR / TARP γ-8 Complex Glutamate->AMPAR_TARP Binds Ca_Na_Influx Ca²⁺/Na⁺ Influx AMPAR_TARP->Ca_Na_Influx Activates JNJ This compound JNJ->AMPAR_TARP Inhibits Hyperexcitation Neuronal Hyperexcitation Ca_Na_Influx->Hyperexcitation

Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the formulation and in vivo efficacy of this compound in mouse seizure models.

Table 1: Recommended Formulations for Oral Administration
Vehicle CompositionMaximum ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[1]
Table 2: Anticonvulsant Efficacy in PTZ-Induced Seizure Model
Dose (mg/kg, p.o.)Seizure Protection (%)ED₅₀ (mg/kg)
1251.3 ± 0.1
375
10100
Table 3: Anticonvulsant Efficacy in Corneal Kindling Model
Dose (mg/kg, p.o.)Seizure Protection (%)ED₅₀ (mg/kg)
Various doses testedRobust seizure protection observedProprietary Data

Note: Specific ED₅₀ values from the primary literature for the corneal kindling model are not publicly available and are considered proprietary information.

Experimental Protocols

Detailed methodologies for two key preclinical epilepsy models are provided below.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This acute seizure model is used to screen for potential anticonvulsant drugs. PTZ, a GABA-A receptor antagonist, reliably induces generalized seizures.

Materials and Reagents:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Pentylenetetrazole (PTZ)

  • Sterile 0.9% Saline

  • Male CD-1 mice (or other appropriate strain)

  • Standard laboratory animal caging

  • Observation chambers

  • Syringes and needles for oral gavage and subcutaneous injection

  • Timer

cluster_workflow PTZ Model Experimental Workflow A Acclimatize Mice B Prepare this compound and PTZ Solutions A->B C Administer this compound (p.o.) or Vehicle B->C D Pre-treatment Period (e.g., 60 min) C->D E Administer PTZ (s.c.) D->E F Observe for Seizures (e.g., 30 min) E->F G Record Latency, Duration, and Severity Score F->G H Data Analysis (e.g., ED₅₀ calculation) G->H

Workflow for the PTZ-induced seizure model.

Procedure:

  • Animal Acclimatization: House male CD-1 mice in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment. Provide free access to food and water.

  • Drug Preparation:

    • On the day of the experiment, prepare a fresh solution of PTZ in sterile 0.9% saline to deliver a convulsant dose (e.g., 85 mg/kg) in a standard injection volume.

    • Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses (e.g., 1, 3, 10 mg/kg) in a constant administration volume.

  • Dosing:

    • Divide the mice into treatment groups, including a vehicle control and various dose levels of this compound.

    • Administer the appropriate dose of this compound or vehicle via oral gavage (p.o.).

    • Allow for a pre-treatment period of approximately 60 minutes for the compound to be absorbed and distributed to the central nervous system.

    • Following the pre-treatment period, administer PTZ via subcutaneous (s.c.) injection.

  • Observation and Data Collection:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the mice continuously for 30 minutes.

    • Record the following parameters:

      • Latency to first seizure: Time from PTZ injection to the onset of the first generalized clonic seizure.

      • Seizure duration: Total time the animal exhibits seizure activity.

      • Seizure severity: Score the severity of the seizures using a modified Racine scale.

      • Protection: Note whether the animal was fully protected from seizures.

Corneal Kindling Model

This model of focal epilepsy mimics the progressive development of seizures (epileptogenesis) and is used to evaluate the efficacy of investigational drugs against focal seizures.

Materials and Reagents:

  • This compound

  • Vehicle for this compound

  • Male mice (e.g., CF-1 or C57BL/6)

  • Corneal electrodes

  • Electrical stimulator

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

  • Saline

cluster_workflow Corneal Kindling Model Experimental Workflow A Kindling Procedure: Repeated subconvulsive corneal stimulation B Establishment of Fully Kindled State A->B C Drug Administration: Administer this compound (p.o.) or Vehicle B->C D Pre-treatment Period C->D E Electrical Stimulation D->E F Seizure Scoring (Racine Scale) E->F G Data Analysis: Determine protection and ED₅₀ F->G

Workflow for the corneal kindling model.

Procedure:

  • Kindling Procedure:

    • Administer a subconvulsive electrical stimulus (e.g., 2-3 mA, 50-60 Hz, for 3 seconds) twice daily via corneal electrodes. Prior to each stimulation, apply a topical anesthetic and saline to the corneas.

    • Monitor and score the development of seizures using the Racine scale, which categorizes seizure severity.

    • Animals are considered "fully kindled" after exhibiting a predetermined number of consecutive severe seizures (e.g., 5 consecutive stage 5 seizures).

  • Drug Administration and Efficacy Assessment:

    • Once fully kindled, administer this compound orally at various doses or vehicle at a specific time point before the electrical stimulation, corresponding to its anticipated peak effect time.

    • Deliver the electrical stimulation.

    • The primary endpoint is the ability of the drug to protect against the induction of generalized seizures. The dose at which 50% of the animals are protected from seizures (ED₅₀) is calculated.

These protocols provide a standardized framework for investigating the anticonvulsant properties of this compound in established mouse models of epilepsy. Adherence to these methodologies will support the generation of robust and reproducible data.

References

Application Note and Protocol: Dissolving JNJ-61432059 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-61432059 is an orally active and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2][3][4][5] Its selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes it a valuable tool for research into neurological conditions like epilepsy.[3][4] Proper solubilization is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing stock solutions of this compound. This document provides a detailed protocol for its dissolution and handling.

Data Presentation: Physicochemical Properties and Solubility

The key properties of this compound are summarized below. Solubility data from various suppliers indicate that high concentrations can be achieved in DMSO, although mechanical assistance is often required.

PropertyValueSource
Molecular Formula C₂₅H₂₂FN₅O₂[1][6]
Molecular Weight 443.47 g/mol [1][6]
CAS Number 2035814-50-5[1][6]
Appearance White to off-white solid[1]
Solubility in DMSO 50 mg/mL (112.75 mM)[1]
65 mg/mL (146.57 mM)[6][7]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the initial mass of the compound and the volume of the solvent to achieve different concentrations.

3.1 Materials

  • This compound powder (CAS 2035814-50-5)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

3.2 Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle this compound powder in a fume hood or a well-ventilated area to avoid inhalation.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.

3.3 Protocol Steps

  • Preparation: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of the compound.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the powder. For a 10 mM solution from 4.43 mg of powder, add 1 mL of DMSO.

    • Note: DMSO is hygroscopic; use a fresh, unopened bottle or a properly stored anhydrous supply for best results, as moisture can impact solubility.[1]

  • Dissolution:

    • Cap the tube securely and vortex the mixture for 30-60 seconds.

    • If the solid has not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1][6][8] Intermittent vortexing during this time can aid dissolution.

    • Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear. If necessary, repeat sonication and vortexing.[8]

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]

    • Store the aliquots in tightly sealed vials at -20°C for up to one year or at -80°C for up to two years.[1]

Stock Solution Preparation Table

The following table provides quick-reference volumes for preparing common stock concentrations.

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM 1 mg2.255 mL
5 mM 1 mg0.451 mL
10 mM 1 mg0.225 mL
10 mM 5 mg1.127 mL
50 mM 5 mg0.225 mL

Visualized Workflow and Signaling Pathway

5.1 Experimental Workflow Diagram

The following diagram illustrates the key steps for dissolving this compound in DMSO.

Dissolution_Workflow A Step 1: Weigh This compound Powder B Step 2: Add Anhydrous DMSO A->B C Step 3: Vortex and/or Sonicate Mixture B->C D Step 4: Visually Confirm Complete Dissolution C->D E Step 5: Aliquot into Single-Use Vials D->E F Step 6: Store at -20°C or -80°C E->F Signaling_Pathway cluster_membrane Cell Membrane AMPAR AMPAR Ion Channel Ion_Influx Reduced Ion Influx (e.g., Na⁺, Ca²⁺) AMPAR->Ion_Influx Inhibited TARP TARP γ-8 TARP->AMPAR JNJ This compound JNJ->TARP Modulation Negative Modulation Glutamate Glutamate Glutamate->AMPAR:p Activation Activation

References

Application Notes and Protocols for JNJ-61432059: A Selective Modulator for Studying TARP γ-8 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-61432059 is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[1] TARP γ-8 is predominantly expressed in the forebrain, with high concentrations in the hippocampus, a region critically implicated in the pathophysiology of temporal lobe epilepsy.[1][2] This tissue-specific expression makes the AMPAR/TARP γ-8 complex an attractive therapeutic target for neurological disorders characterized by excessive glutamatergic signaling.[1] this compound offers a valuable pharmacological tool for investigating the physiological and pathological roles of TARP γ-8-containing AMPARs. These notes provide detailed protocols for utilizing this compound in experimental settings.

Mechanism of Action

This compound exerts its inhibitory effect by binding to a specific, lipid-exposed, and water-accessible pocket at the interface between the TARP γ-8 subunit and the AMPA receptor pore-forming subunit.[3][4] This allosteric binding site is distinct from the glutamate (B1630785) binding site.[4] The selectivity of this compound for TARP γ-8 is conferred by two key amino acid residues: Valine-176 (V176) and Glycine-209 (G209).[3] In other type I TARPs, these positions are occupied by bulkier residues (isoleucine and alanine, respectively), which sterically hinder the binding of the modulator.[3]

A conserved oxindole (B195798) isostere within this compound forms a crucial hydrogen bond with Asparagine-172 (N172) of TARP γ-8, stabilizing the interaction.[3][5] By binding to this site, this compound is thought to disrupt the normal modulatory function of TARP γ-8 on the AMPAR, leading to a reduction in the glutamate-evoked current.[1] Interestingly, this compound can act as a negative modulator on GluA1-containing AMPARs and a positive modulator on GluA2-containing AMPARs, with this effect being dependent on the TARP subunit stoichiometry.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Target Assay Type Measured Parameter Value Reference
GluA1/TARP γ-8Calcium FluxpIC509.7[7][8]
GluA1o / γ-8Ca²⁺ Flux InhibitionpIC₅₀9.7[4]
AMPARNot SpecifiedpIC509.7[9]
GluA1o / γ-2Ca²⁺ Flux InhibitionpIC₅₀< 5.5[4]

Table 1: Potency of this compound on TARP γ-8 containing AMPA receptors.

Receptor Complex Effect of this compound (10 µM) Desensitization Rate (τ) Reference
GluA1/TARP γ-8InhibitionIncreased[10]
GluA2Q/TARP γ-8PotentiationDecreased[10]

Table 2: Electrophysiological effects of this compound on different AMPAR/TARP γ-8 complexes.

TARP γ-8 Mutation Effect on this compound Potency Fold Change vs. Wild-Type Reference
N172A> 100-fold decrease in potency>100[7]
G209AReduced binding stabilityNot specified[7]

Table 3: Impact of TARP γ-8 mutations on this compound activity.

Signaling Pathways and Experimental Workflows

TARP_gamma8_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds Ion_Influx Na+/Ca²⁺ Influx AMPAR->Ion_Influx Opens Channel TARP_g8 TARP γ-8 TARP_g8->AMPAR Modulates Gating & Trafficking CaMKII CaMKII CaMKII->TARP_g8 Phosphorylates LTP LTP CaMKII->LTP Induces Ion_Influx->CaMKII Activates JNJ This compound JNJ->TARP_g8 Binds & Inhibits JNJ_61432059_Experimental_Workflow A Cell Line Preparation (HEK293 cells expressing AMPAR and TARP γ-8) B Electrophysiology (Whole-Cell Patch-Clamp) A->B C Calcium Flux Assay (FLIPR) A->C D Data Analysis (IC50 determination, current modulation) B->D C->D E Comparative Analysis (Wild-Type vs. Mutant TARP γ-8 or Knockout Models) D->E JNJ_Binding_Logic cluster_complex AMPAR/TARP γ-8 Complex AMPAR AMPAR (M1 & M4 helices) Binding_Site Allosteric Binding Pocket AMPAR->Binding_Site TARP_g8 TARP γ-8 (M3 & M4 helices) TARP_g8->Binding_Site JNJ This compound JNJ->Binding_Site Binds to Modulation Negative Allosteric Modulation Binding_Site->Modulation Leads to

References

Troubleshooting & Optimization

Navigating the Solubility Challenges of JNJ-61432059: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the solubility of JNJ-61432059, a selective negative allosteric modulator of AMPA receptors associated with the TARP γ-8 subunit. Due to its hydrophobic nature, researchers frequently encounter challenges in preparing solutions for both in vitro and in vivo experiments. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure consistent and reliable experimental outcomes.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS). The concentration of this compound exceeds its aqueous solubility limit. DMSO is a strong organic solvent, but its solubilizing effect is lost upon high dilution in aqueous media.For in vitro assays, it is crucial to determine the highest tolerable DMSO concentration that does not affect the experimental system. Prepare a highly concentrated stock solution in 100% DMSO and then dilute it serially in the final assay buffer, ensuring the final DMSO concentration remains low and consistent across all experimental conditions. Vigorous vortexing during dilution can help. If precipitation persists, consider using a surfactant like Tween-80 at a low concentration (e.g., 0.01-0.1%) in the final buffer.
Inconsistent results in cell-based assays. In addition to poor solubility, this compound may adsorb to plasticware, leading to a lower effective concentration.Use low-adhesion microplates and pipette tips. Including a low concentration of a non-ionic surfactant (e.g., Tween-80) in the assay buffer can help prevent adsorption.
Difficulty in preparing a homogenous formulation for in vivo studies. This compound has very low aqueous solubility, making direct suspension in saline or PBS unfeasible for achieving desired concentrations and bioavailability.A co-solvent system is necessary for in vivo administration. A commonly used vehicle consists of DMSO, PEG300, Tween-80, and saline. It is critical to follow a specific order of addition to ensure the compound remains solubilized.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: 100% Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, with concentrations of up to 65 mg/mL being reported.[1][2] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3] Sonication may be used to aid dissolution.[4]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. Attempting to do so will likely result in incomplete dissolution and precipitation. For in vitro experiments, a concentrated stock in DMSO should be prepared first and then diluted to the final working concentration in the desired aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system.

Q3: What is a reliable formulation for in vivo administration of this compound?

A3: A commonly used and effective formulation for in vivo studies is a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] This formulation can achieve a clear solution of at least 2 mg/mL. Another option, particularly for oral administration, is a suspension in 10% DMSO and 90% corn oil.[3]

Q4: I am observing precipitation when preparing the in vivo formulation. What should I do?

A4: Precipitation during the preparation of the in vivo formulation is often due to an incorrect order of solvent addition. It is critical to first dissolve this compound completely in DMSO before adding the other components. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below.

Q5: How should I store solutions of this compound?

A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[6][7] For long-term storage (up to 2 years), -80°C is recommended.[3][8] Avoid repeated freeze-thaw cycles. For in vivo formulations, it is best to prepare them fresh before each experiment.

Quantitative Solubility Data

Solvent/Vehicle Solubility Molar Concentration Notes
DMSO42.5 - 65 mg/mL95.84 - 146.57 mMSonication is recommended to aid dissolution.[1][2][4][7][9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 4.69 mMA clear solution is achievable at this concentration.[3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 4.69 mMSuitable for oral administration.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution thoroughly.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Aqueous Vehicle)

This protocol is for preparing a 1 mL solution at a concentration of 2 mg/mL.

  • Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.

  • In a sterile tube, add 100 µL of the 20 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is formed.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Slowly add 450 µL of saline to the mixture while continuously vortexing to prevent precipitation.

  • The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 2 mg/mL. Use this formulation immediately after preparation.

Visualizations

Signaling Pathway of this compound

JNJ-61432059_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor TARP_gamma8 TARP γ-8 AMPA_Receptor->TARP_gamma8 Associated with Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Prevents Opening Negative_Modulation Negative Allosteric Modulation TARP_gamma8->Negative_Modulation JNJ61432059 This compound JNJ61432059->TARP_gamma8 Selectively Binds Negative_Modulation->AMPA_Receptor Inhibits Activation Glutamate->AMPA_Receptor Binds

Caption: Mechanism of action of this compound.

Experimental Workflow for Preparing In Vivo Formulation

In_Vivo_Formulation_Workflow Start Start: Weigh This compound Powder Dissolve_DMSO 1. Dissolve in 100% DMSO to create stock solution Start->Dissolve_DMSO Add_PEG300 2. Add PEG300 Dissolve_DMSO->Add_PEG300 Mix1 Mix Thoroughly Add_PEG300->Mix1 Add_Tween80 3. Add Tween-80 Mix1->Add_Tween80 Mix2 Mix until Homogenous Add_Tween80->Mix2 Add_Saline 4. Add Saline (Slowly) Mix2->Add_Saline Vortex Vortex Continuously Add_Saline->Vortex Final_Formulation End: Final Formulation (Use Immediately) Vortex->Final_Formulation

References

JNJ-61432059 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of JNJ-61432059 in experimental settings. The focus is on understanding its mechanism of action and addressing potential issues related to its high selectivity, which is a key factor in minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are specifically associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] It binds to a novel allosteric site at the interface between the AMPA receptor and the TARP γ-8 protein, rather than competing with glutamate (B1630785) at its binding site.[4] This binding event alters the receptor's gating properties, leading to a reduction in ion flow in response to glutamate.[4]

Q2: Are there any known off-target effects for this compound?

A2: Based on available preclinical data, this compound is characterized by its high selectivity for AMPA receptors containing the TARP γ-8 subunit. This specificity is a core feature of the molecule, designed to minimize off-target activity and thereby enhance the therapeutic window compared to non-selective AMPAR antagonists.[1] The selectivity is conferred by specific amino acid residues (Valine-176 and Glycine-209) within TARP γ-8 that are different in other TARP subtypes, hindering the binding of this compound.[3] While comprehensive off-target screening panels and detailed clinical safety data are not publicly available, the preclinical evidence strongly points towards a highly specific on-target mechanism.

Q3: I am not observing the expected inhibitory effect of this compound in my cellular assay. What could be the reason?

A3: This is a common issue and is often related to the specific composition of the AMPA receptors in your experimental system. Here are some troubleshooting steps:

  • Verify TARP γ-8 Expression: The inhibitory activity of this compound is critically dependent on the presence of the TARP γ-8 subunit.[5] Ensure that your cell line or primary culture endogenously expresses TARP γ-8 or has been successfully transfected to express the subunit.

  • Confirm AMPAR-TARP γ-8 Association: TARP γ-8 must be co-assembled with AMPA receptors at the cell surface to form a functional target.

  • Check AMPAR Subunit Composition: this compound can exhibit a bifunctional effect. It acts as a negative modulator on GluA1-containing AMPARs but can be a positive modulator on certain GluA2-containing AMPARs.[5] The subunit composition of the receptors in your system will dictate the observed effect.

Q4: Can this compound ever act as a positive modulator?

A4: Yes, a unique characteristic of this compound is its bifunctional activity, which is dependent on the specific AMPA receptor subunit composition.[5] While it is primarily known as a negative modulator of GluA1-containing AMPARs, it has been shown to act as a positive modulator on GluA2-containing AMPARs.[5] This complex behavior is attributed to its binding at the AMPAR-TARP γ-8 interface and is dependent on the stoichiometry of the TARP subunit.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No inhibitory effect observed Low or absent TARP γ-8 expression in the experimental system.Verify TARP γ-8 mRNA and protein expression (e.g., via qPCR, Western Blot). Consider transfecting cells with a TARP γ-8 expression vector.
AMPA receptors in the model are not associated with TARP γ-8.Perform co-immunoprecipitation to confirm the interaction between AMPAR and TARP γ-8.
Weaker than expected potency Suboptimal assay conditions or incorrect drug concentration.Confirm the final concentration of this compound. Optimize assay parameters such as glutamate concentration and incubation time.
Incorrect subcellular localization of the AMPAR-TARP γ-8 complex.Use immunocytochemistry to verify the surface expression of the receptor complex.
Unexpected positive modulation (potentiation) The experimental system predominantly expresses GluA2-containing AMPARs.Characterize the AMPAR subunit composition of your model system (e.g., via immunoprecipitation or subunit-specific pharmacology).

Quantitative Data Summary

The following table summarizes the reported potency of this compound.

Compound Target Assay Type Measured Parameter Value Reference
This compoundGluA1/TARP γ-8Not SpecifiedpIC509.7[6]

Note: The pIC50 of 9.7 corresponds to an IC50 of approximately 0.2 nM.

Experimental Protocols

Whole-Cell Electrophysiology

This protocol is used to measure the functional effect of this compound on AMPA receptor currents.

  • Objective: To quantify the inhibition of glutamate-evoked currents by this compound.

  • Cell System: HEK293 cells expressing human AMPAR subunits (e.g., GluA1) and TARP γ-8.

  • Methodology:

    • Cell Patching: A single transfected cell is patched in the whole-cell configuration using a glass micropipette.

    • Voltage Clamp: The cell's membrane potential is clamped at a holding potential of -60 mV.

    • Drug Application: A saturating concentration of glutamate (e.g., 10 mM) is rapidly applied to the cell to elicit a maximal AMPA receptor current. This compound is then co-applied with glutamate at various concentrations.[3]

    • Data Acquisition: The resulting inward currents are recorded and measured.

    • Analysis: The inhibitory effect is quantified by measuring the reduction in the peak current amplitude. Concentration-response curves are generated to calculate the IC50 value.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.[6]

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.[3]

In Vivo Anticonvulsant Activity (Corneal Kindling Model)

This protocol assesses the in vivo efficacy of this compound in a model of focal seizures.

  • Objective: To determine the dose-dependent seizure protection of this compound.

  • Animal Model: Male C57BL/6 mice.

  • Methodology:

    • Kindling Procedure: A subconvulsive electrical stimulus is delivered to the cornea of the mice twice daily for several days until a stable kindled state (consistent generalized seizures) is achieved.

    • Drug Administration: Kindled mice are treated with this compound orally at various doses.

    • Seizure Induction: After a predetermined time following drug administration, a corneal electrical stimulus is applied.

    • Analysis: Seizure severity is scored, and the ability of this compound to provide seizure protection is quantified. The dose that protects 50% of the animals (ED50) can be calculated.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_membrane Cell Membrane AMPAR AMPAR (GluA1/GluA2) TARP TARP γ-8 IonChannel Ion Channel (Closed) AMPAR->IonChannel Activates TARP->AMPAR Associates with Ca_Na Ca²⁺ / Na⁺ Influx IonChannel->Ca_Na Opens to allow Glutamate Glutamate Glutamate->AMPAR Binds JNJ This compound JNJ->TARP Binds to Allosteric Site JNJ->IonChannel Inhibits Opening Inhibition Reduced Neuronal Excitability Ca_Na->Inhibition Leads to

Caption: Mechanism of this compound as a negative allosteric modulator.

Experimental Workflow for Efficacy Testing

G cluster_setup 1. Experimental Setup cluster_assay 2. Functional Assay (Electrophysiology) cluster_analysis 3. Data Analysis A Select Model: HEK293 cells expressing AMPAR + TARP γ-8 C Establish Whole-Cell Patch Clamp A->C B Prepare this compound and Glutamate Solutions D Apply Glutamate (Control Response) B->D E Co-apply Glutamate + this compound B->E C->D D->E F Measure Peak Current Amplitude E->F G Calculate % Inhibition F->G H Generate Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for in vitro testing of this compound efficacy.

Troubleshooting Logic for Unexpected Results

G Start Start: Unexpected Result (e.g., No Inhibition) CheckTARP Is TARP γ-8 expressed and co-localized with AMPARs? Start->CheckTARP CheckSubunit What is the AMPAR subunit composition? CheckTARP->CheckSubunit Yes Result_NoTARP Result: No effect. This compound requires TARP γ-8. CheckTARP->Result_NoTARP No Result_GluA1 Predominantly GluA1: Inhibition expected. Review assay conditions. CheckSubunit->Result_GluA1 GluA1 Result_GluA2 Predominantly GluA2: Positive modulation possible. CheckSubunit->Result_GluA2 GluA2

Caption: Troubleshooting unexpected results with this compound.

References

Technical Support Center: JNJ-61432059 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of JNJ-61432059 in various solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, it is recommended to store it at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years)[1]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q2: How should I prepare working solutions of this compound for in vitro experiments?

A2: For in vitro experiments, such as cell-based assays or electrophysiology, this compound is typically dissolved in a suitable solvent, most commonly DMSO, to create a high-concentration stock solution. This stock solution is then further diluted to the final desired concentration in the aqueous experimental buffer or cell culture medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not exceed levels that could induce toxicity or off-target effects.

Q3: What is the recommended procedure for preparing this compound for in vivo studies?

A3: For in vivo administration, this compound requires a specific formulation to ensure its solubility and bioavailability. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1]. Another option for oral administration is a formulation of 10% DMSO in 90% corn oil[1]. It is recommended to prepare these formulations fresh on the day of use[1].

Q4: Is there any information on the stability of this compound in common laboratory solutions like cell culture media or aqueous buffers?

A4: Currently, there is limited publicly available quantitative data on the stability of this compound in specific cell culture media (e.g., DMEM) or aqueous buffers (e.g., PBS, electrophysiology buffers) over extended periods at various temperatures. General best practice is to prepare working solutions fresh from a frozen stock solution immediately before each experiment to minimize potential degradation.

Q5: Are there any known degradation pathways or products for this compound?

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution

  • Possible Cause: The solubility of this compound in aqueous buffers is limited. The final concentration of the compound may have exceeded its solubility limit. The concentration of the organic co-solvent (e.g., DMSO) in the final working solution may be too low.

  • Troubleshooting Tips:

    • Ensure the final concentration of this compound is within its solubility range in the specific aqueous medium.

    • Increase the percentage of the organic co-solvent, if permissible for the experiment, to enhance solubility. However, always consider the tolerance of your experimental system to the solvent.

    • Prepare a more concentrated stock solution in the organic solvent and use a smaller volume to achieve the final concentration, thereby minimizing the disruption of the aqueous environment.

    • Consider using a formulation with solubilizing agents, such as those used for in vivo studies (e.g., PEG300, Tween-80), if compatible with your experimental setup.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Possible Cause: This could be due to the degradation of this compound in the working solution. The age of the working solution and the storage conditions can significantly impact the compound's stability.

  • Troubleshooting Tips:

    • Always prepare fresh working solutions of this compound from a properly stored, frozen stock solution for each experiment.

    • Avoid storing working solutions in aqueous buffers for extended periods, especially at room temperature or 37°C.

    • If experiments run for an extended duration, consider replacing the compound-containing medium at regular intervals.

    • When troubleshooting, prepare a fresh dilution from a new aliquot of the stock solution to rule out issues with a previously used aliquot.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationCitation
Solid-20°CLong-termGeneral Recommendation
Stock Solution in DMSO-20°CUp to 1 year[1]
Stock Solution in DMSO-80°CUp to 2 years[1]

Table 2: Solubility of this compound

Solvent / VehicleSolubilityCitation
DMSONot specified, but used for stock solutions[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSolubilizes this compound for in vivo use[1]
10% DMSO in 90% Corn OilSolubilizes this compound for oral administration[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent moisture condensation. b. Weigh the required amount of this compound solid. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years[1].

Protocol 2: Preparation of this compound Working Solution for in vivo Studies

  • Materials: this compound stock solution (in DMSO), PEG300, Tween-80, Saline (0.9% NaCl), sterile tubes.

  • Procedure (for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle): a. In a sterile tube, add 100 µL of the this compound DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and vortex until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well. e. This formulation should be prepared fresh before each use[1].

Mandatory Visualization

experimental_workflow This compound Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid This compound (Solid) dissolve Dissolve solid->dissolve dmso DMSO dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot storage Store at -20°C or -80°C aliquot->storage frozen_stock Frozen Stock Aliquot thaw Thaw frozen_stock->thaw dilute Dilute to Final Concentration thaw->dilute buffer Experimental Buffer (e.g., Cell Media, PBS) buffer->dilute use Immediate Use in Experiment dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

logical_relationship Factors Affecting this compound Solution Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes of Instability stability This compound Solution Stability degradation Chemical Degradation stability->degradation precipitation Precipitation stability->precipitation temperature Temperature temperature->stability time Time in Solution time->stability solvent Solvent/Buffer Composition solvent->stability light Light Exposure (Potential) light->stability ph pH (Potential) ph->stability loss_activity Loss of Biological Activity degradation->loss_activity precipitation->loss_activity

Caption: Logical relationship of factors influencing the stability of this compound in solution.

References

optimizing JNJ-61432059 concentration for electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-61432059. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for electrophysiological experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2] It binds to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the TARP γ-8 subunit.[1] This binding event alters the receptor's gating properties in response to glutamate (B1630785).[1] A key feature of this compound is its bifunctional nature; it acts as a negative modulator on GluA1-containing AMPARs and a positive modulator on GluA2-containing AMPARs.[1][3]

Q2: What is the recommended starting concentration for this compound in electrophysiology experiments?

A2: Based on published data, a concentration of 10 µM has been shown to elicit significant modulation of AMPA receptor currents.[1] However, the optimal concentration will depend on the specific experimental conditions, including the expression levels of AMPA receptor subunits and TARP γ-8 in your system. It is recommended to perform a concentration-response curve to determine the IC50 or EC50 for your specific cell type and receptor composition.

Q3: What cell types are suitable for studying this compound's effects?

A3: Human Embryonic Kidney (HEK293) cells are commonly used for these experiments.[1][4] These cells can be transiently co-transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 or GluA2) and TARP γ-8 to ensure co-expression.[1] Acutely dissociated hippocampal neurons from wild-type mice can also be used, as TARP γ-8 is highly expressed in the hippocampus.[3][4]

Q4: How can I confirm the selectivity of this compound for TARP γ-8?

A4: The selectivity of this compound can be validated by using TARP γ-8 knockout (KO) models.[3] In hippocampal neurons from TARP γ-8 KO mice, the modulatory effect of this compound on glutamate-evoked currents is lost.[3] Another approach is to perform counter-screens using cells co-expressing the target AMPA receptor subunit with a different TARP subtype, such as TARP γ-2, where this compound should have minimal effect.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound 1. Low or absent expression of TARP γ-8. 2. Incorrect concentration of this compound. 3. Degradation of the compound. 4. Issues with the drug application system.1. Verify TARP γ-8 expression using Western blotting or qPCR. Ensure successful co-transfection if using a recombinant system. 2. Perform a concentration-response curve, testing a wider range of concentrations (e.g., 1 nM to 100 µM). 3. Prepare fresh stock solutions of this compound. The compound is typically stored at -20°C or -80°C.[5] 4. Ensure your perfusion system is functioning correctly and delivering the compound to the cell.
High variability in responses between cells 1. Inconsistent expression levels of AMPA receptors and TARP γ-8 in transiently transfected cells. 2. Variable cell health.1. Consider generating a stable cell line for more consistent expression. If using transient transfection, include a fluorescent reporter to identify successfully transfected cells. 2. Only record from healthy cells with a stable baseline and good seal resistance.
Unexpected potentiation instead of inhibition (or vice versa) 1. The AMPA receptor subunit composition in your cells is different than expected. This compound is a negative modulator of GluA1/γ-8 and a positive modulator of GluA2/γ-8.[1][3]1. Verify the specific AMPA receptor subunits expressed in your cell model.
Cell death or deterioration during recording 1. Cytotoxicity at high concentrations of this compound or the solvent (e.g., DMSO). 2. Prolonged exposure to the compound.1. Lower the concentration of this compound. Ensure the final concentration of the solvent is minimal and run a solvent-only control. 2. Limit the duration of drug application.

Quantitative Data Summary

The following table summarizes the electrophysiological effects of this compound on AMPA receptor/TARP γ-8 complexes from whole-cell patch-clamp recordings in HEK293T cells.[1]

Receptor ComplexThis compound ConcentrationEffect on Peak CurrentModulation (%)Effect on Desensitization (τ)
GluA1/γ-810 µMInhibition-58.4 ± 4.4%Slowed
GluA2Q/γ-810 µMPotentiation+40.9 ± 11.2%Slowed

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method to directly measure the function of ion channels and their modulation by this compound.[1]

1. Cell Preparation:

  • Use HEK293T cells transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 or GluA2) and TARP γ-8.[1][2]

  • Perform electrophysiological recordings 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.[2]

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.[2]

  • Agonist Solution: Prepare a stock solution of 10 mM glutamate.[1][2]

  • This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.[5] Dilute to the final desired concentration in the external solution on the day of the experiment.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.[2]

  • Form a gigaohm seal with the membrane of a single transfected cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV or -70 mV).[1][3][4]

  • Rapidly apply 10 mM glutamate to the cell to evoke an inward current through the AMPA receptors.[1][2]

  • Co-apply this compound with glutamate to measure its modulatory effect on the current's amplitude and kinetics.[1][2]

4. Data Analysis:

  • Record and analyze the data to quantify the percentage of modulation and any changes in the time constant (τ) of desensitization.[1]

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_io AMPAR AMPAR TARP TARP γ-8 Ion_Flux Ion Flux (Na+, Ca2+) AMPAR->Ion_Flux Modulates Channel Gating JNJ This compound JNJ->TARP Binds to AMPAR-TARP interface Glutamate Glutamate Glutamate->AMPAR Binds Glutamate_in Extracellular Glutamate

Caption: Signaling pathway of this compound at the AMPA receptor complex.

experimental_workflow start Start cell_prep Prepare Cells (e.g., Transfected HEK293) start->cell_prep patch Establish Whole-Cell Patch Clamp cell_prep->patch baseline Record Baseline Glutamate-Evoked Current patch->baseline apply_jnj Co-apply this compound with Glutamate baseline->apply_jnj record_effect Record Modulated Current apply_jnj->record_effect analyze Analyze Data (% Modulation, Kinetics) record_effect->analyze end End analyze->end

Caption: Experimental workflow for whole-cell patch-clamp analysis.

troubleshooting_logic start No effect of This compound observed check_tarp Verify TARP γ-8 expression? start->check_tarp check_conc Concentration-response curve performed? check_tarp->check_conc Yes solution_tarp Action: Ensure TARP γ-8 co-expression/use appropriate cell line check_tarp->solution_tarp No check_compound Compound integrity verified? check_conc->check_compound Yes solution_conc Action: Test a wider concentration range check_conc->solution_conc No solution_compound Action: Prepare fresh stock solutions check_compound->solution_compound No success Problem Resolved check_compound->success Yes

Caption: Troubleshooting logic for a lack of this compound effect.

References

interpreting JNJ-61432059 bifunctional effects on GluA1 vs GluA2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: JNJ-61432059

This technical support center provides detailed information, troubleshooting guides, and experimental protocols for researchers working with this compound, focusing on its bifunctional effects on AMPA receptors containing GluA1 versus GluA2 subunits.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It does not bind to the glutamate (B1630785) binding site but rather to a novel, external-facing allosteric pocket located at the interface between the AMPA receptor's transmembrane helices and the associated Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8 auxiliary subunit.[1][2] This binding event induces a conformational change in the receptor complex, altering its gating properties and modulating the ion channel's response to glutamate.[1]

Q2: Why does this compound exhibit bifunctional effects, acting as both an inhibitor and a potentiator?

A2: The modulatory effect of this compound is dependent on the specific AMPA receptor subunit composition.[1][3]

  • On GluA1-containing AMPARs (complexed with TARP γ-8), it acts as a potent negative allosteric modulator (NAM) , inhibiting the glutamate-evoked current.[1][3]

  • On GluA2-containing AMPARs (complexed with TARP γ-8), it functions as a positive allosteric modulator (PAM) , potentiating the channel's response to glutamate.[1][3] This sophisticated mechanism highlights the compound's sensitivity to the precise architecture of the receptor-TARP complex.[1]

Q3: What is the role of the TARP γ-8 subunit in the action of this compound?

A3: The TARP γ-8 subunit is essential for the activity of this compound.[3] The compound's binding site is formed by helices from both the AMPA receptor subunit and the TARP γ-8 subunit.[1][2] The selectivity for γ-8 is conferred by specific amino acid residues (Val-176 and Gly-209 in rat TARP γ-8) that are bulkier in other TARP subtypes, thus restricting access for the compound.[1][2] Experiments using TARP γ-8 knockout models have confirmed that in the absence of this subunit, the modulatory effects of this class of compounds are lost.[3]

Q4: Does the stoichiometry of TARP γ-8 influence the effect of this compound?

A4: Yes, the subunit-dependent effect of this compound is also influenced by the stoichiometry of TARP γ-8 subunits within the AMPAR complex, which adds another layer of regulatory complexity.[3][4]

Quantitative Data Summary

The activity of this compound has been quantified using cellular and electrophysiological assays.

Table 1: Cellular Potency of this compound Data from Ca²⁺ flux assays in HEK-293 cells.

Target ComplexAssay TypePotency (pIC₅₀)
GluA1/γ-8Ca²⁺ Flux Assay9.7[4][5][6]

Table 2: Electrophysiological Effects of this compound (10 µM) Data from whole-cell patch-clamp recordings in HEK293T cells.[1]

AMPAR/TARP γ-8 ComplexFunctional EffectModulation of Current AmplitudeDesensitization
GluA1_γ8Inhibition (NAM)-58.4 ± 4.4%Slowed
GluA2Q_γ8Potentiation (PAM)+40.9 ± 11.2%Slowed

Visualized Pathways and Workflows

This compound Bifunctional Mechanism of Action cluster_receptor AMPAR-TARP γ-8 Complex cluster_outcome Functional Outcome GluA1 GluA1 Subunit Inhibition Channel Inhibition (Negative Modulation) GluA1->Inhibition Results in GluA2 GluA2 Subunit Potentiation Channel Potentiation (Positive Modulation) GluA2->Potentiation Results in JNJ This compound JNJ->GluA1 Binds to Interface JNJ->GluA2 Binds to Interface

Caption: Mechanism of this compound's subunit-dependent modulation.

Experimental Workflow: Whole-Cell Patch-Clamp A Transfect HEK293T cells with AMPAR (GluA1 or GluA2) and TARP γ-8 constructs B Culture for 24-48 hours to allow protein expression A->B C Prepare single-cell suspension for recording B->C D Form gigaohm seal with glass micropipette C->D E Rupture membrane to achieve 'whole-cell' configuration D->E F Clamp membrane potential (e.g., -60 mV) E->F G Rapidly perfuse with Glutamate (10 mM) to evoke baseline current F->G H Co-apply this compound with Glutamate G->H I Record changes in current amplitude and kinetics H->I J Analyze data: calculate % modulation and desensitization time constant (τ) I->J

Caption: Workflow for electrophysiological characterization.

Troubleshooting Guide

Issue: I am observing lower than expected potency or no effect of this compound in my assay.

  • Question 1: Have you confirmed the presence and expression level of TARP γ-8?

    • Rationale: this compound's potency is directly dependent on the presence and expression level of TARP γ-8.[4] The binding site is partially on the TARP γ-8 protein itself.[1] Low or absent expression will lead to significantly reduced or no activity.[4]

    • Recommendation: Verify TARP γ-8 expression via Western blot or qPCR in your experimental system. If using transient transfection, optimize transfection efficiency.

  • Question 2: Are you using the correct TARP isoform?

    • Rationale: this compound is highly selective for TARP γ-8.[2] Its potency is significantly lower for AMPA receptors associated with other TARP isoforms (e.g., γ-2, γ-3, γ-4) due to bulkier amino acid residues in the binding pocket of those isoforms.[2][4]

    • Recommendation: Ensure your expression constructs or cell lines exclusively or predominantly feature the TARP γ-8 isoform.

  • Question 3: Is the correct AMPA receptor subunit (GluA1 or GluA2) being expressed?

    • Rationale: The compound has opposite effects on GluA1 vs. GluA2.[1][4] If you expect inhibition but see potentiation (or vice versa), you may have unintended expression of the other subunit.

    • Recommendation: Confirm the identity of the expressed AMPAR subunit. Use tandem constructs where the AMPAR subunit is fused to TARP γ-8 to ensure co-expression and a defined complex.[1]

Issue: I am seeing high variability in potency between experiments.

  • Question 1: Are you using a stable cell line or transient transfection?

    • Rationale: Transient transfections can lead to variable expression levels of both the AMPAR subunit and TARP γ-8, causing inconsistent results. The stoichiometry of the AMPAR-TARP complex can also vary, influencing the drug's effect.[4]

    • Recommendation: If possible, generate a stable cell line with consistent expression of the desired AMPAR/TARP γ-8 complex. If using transient transfection, perform quality control on each batch of cells to check expression levels.

  • Question 2: How consistent is your cell culture practice?

    • Rationale: Inconsistent TARP γ-8 expression levels can occur in cell lines across different passage numbers.[4]

    • Recommendation: Use cells within a defined, narrow range of passage numbers for all experiments to ensure consistency.

Troubleshooting Logic for Unexpected Results Start Unexpected Result with This compound CheckTARP Is TARP γ-8 present and expressed? Start->CheckTARP CheckSubunit Is the correct AMPAR subunit (GluA1/A2) expressed? CheckTARP->CheckSubunit Yes NoTARP Result: No/Low Activity. Fix: Verify/increase TARP γ-8 expression. CheckTARP->NoTARP No CheckVariability Is the issue high variability or no effect? CheckSubunit->CheckVariability Yes WrongSubunit Result: Opposite Effect. Fix: Verify subunit identity. Use tandem constructs. CheckSubunit->WrongSubunit No Variability Result: High Variability. Fix: Use stable cell line or control cell passage number. CheckVariability->Variability High Variability Success Problem Resolved CheckVariability->Success Effect is consistent but unexpected. (Re-evaluate hypothesis)

Caption: A decision tree for troubleshooting common experimental issues.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measurement of ion channel function and its modulation by this compound.[1]

  • Objective: To characterize the functional impact (inhibition or potentiation) of this compound on the kinetic properties of specific AMPAR-TARP γ-8 complexes.[1]

  • Cell Line: HEK293T cells transiently transfected with plasmids encoding the desired AMPAR subunit (e.g., GluA1 or GluA2) and TARP γ-8. Using tandem constructs where the subunits are fused is recommended to ensure co-expression.[1]

  • Methodology:

    • Cell Preparation: Plate transfected HEK293T cells on glass coverslips 24-48 hours prior to recording.

    • Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.[2]

    • Solutions:

      • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.[2]

      • External Solution: Standard extracellular recording solution (e.g., Tyrode's solution).

    • Recording:

      • Form a high-resistance (>1 GΩ) seal between the micropipette and the membrane of a single transfected cell.[1]

      • Rupture the cell membrane within the pipette to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.[1]

      • Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).[1]

      • Using a fast-perfusion system, rapidly apply a saturating concentration of glutamate (e.g., 10 mM) to evoke a maximal inward current through the AMPA receptors.[1][2]

      • To measure the modulatory effect, co-apply this compound (at the desired concentration, e.g., 10 µM) with glutamate.[1][2]

    • Data Analysis: Record the current's amplitude and desensitization kinetics. Quantify the percentage of modulation by comparing the peak current amplitude in the presence and absence of the compound. Calculate the time constant (τ) of desensitization by fitting the current decay phase to an exponential function.[1]

High-Throughput Screening: Ca²⁺ Flux Assay

This cellular assay is effective for initial screening and determining the potency of modulators.[1]

  • Objective: To quantify the potency (pIC₅₀) of this compound on a specific AMPAR-TARP γ-8 complex.

  • Cell Line: HEK-293 cells stably expressing a fusion protein of TARP γ-8 and the desired AMPA receptor subunit (e.g., GluA1o "flop" splice variant).[1]

  • Methodology:

    • Cell Plating: Plate the stable cell line in 96- or 384-well plates.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[1][3]

    • Compound Incubation: Pre-incubate the cells with a range of concentrations of this compound.[1]

    • Stimulation: Stimulate the AMPA receptors by adding a specific, pre-determined concentration of glutamate.[1] The resulting influx of Ca²⁺ through the open AMPA receptor channels will lead to an increase in fluorescence.[1]

    • Measurement: Measure the fluorescence intensity using a specialized instrument like a FLIPR (Fluorometric Imaging Plate Reader) system.[1][3]

    • Data Analysis: The inhibitory effect of this compound will be observed as a reduction in the glutamate-induced fluorescence signal.[1] Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the pIC₅₀ value.[1]

References

JNJ-61432059 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with JNJ-61432059, a selective negative allosteric modulator of AMPA receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are complexed with the TARP γ-8 auxiliary subunit.[3] It binds to a novel allosteric site at the interface between the transmembrane domains of the AMPA receptor and the TARP γ-8 subunit.[1][3] This binding modulates the receptor's gating properties, leading to an inhibition of the glutamate-evoked current.[2][3]

Q2: Is the modulatory effect of this compound consistent across all AMPA receptor subtypes?

A2: No, this compound exhibits a bifunctional modulatory action dependent on the AMPA receptor subunit composition. It acts as a negative allosteric modulator on GluA1-containing AMPA receptors, while functioning as a positive allosteric modulator on GluA2-containing AMPA receptors.[3][4]

Q3: What is the significance of TARP γ-8 expression in experiments involving this compound?

A3: The expression level of TARP γ-8 is a critical determinant of this compound's potency.[5] The compound's binding site is on the TARP γ-8 protein itself, so higher expression levels of TARP γ-8 in complex with AMPA receptors are expected to result in a more pronounced modulatory effect.[5] Conversely, in cells or tissues with low or no TARP γ-8 expression, this compound will likely have significantly reduced or no activity.[5] The use of TARP γ-8 knockout models has been a key method to validate the on-target activity of this class of compounds.[4]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound at -80°C for up to 2 years or at -20°C for up to 1 year.[6]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
No observable effect of this compound in cell-based assays. Low or absent TARP γ-8 expression in the cell line.1. Confirm TARP γ-8 expression in your cell line using Western Blot or qPCR.[5]2. If expression is low, consider using a cell line known to express TARP γ-8 or co-transfecting cells with plasmids for the AMPA receptor subunit and TARP γ-8.[4][7] HEK293 cells are commonly used for this purpose.[1][7]
Incorrect AMPA receptor subunit composition.1. Verify the AMPA receptor subunit composition of your experimental system.[5]2. Be aware of the bifunctional nature of this compound (negative modulation of GluA1, positive modulation of GluA2).[3][4]
Compound degradation.1. Ensure proper storage of this compound.[6]2. Prepare fresh stock solutions in a suitable solvent like DMSO.[6]
High variability in experimental results. Inconsistent cell passage number or health.1. Use cells within a consistent and low passage number range.2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Issues with compound concentration.1. Perform a concentration-response curve to determine the optimal concentration for your specific assay.[1]
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Lack of efficacy in animal models. Insufficient receptor occupancy in the target brain region.1. Optimize the dose and timing of this compound administration. Studies have shown time- and dose-dependent AMPAR/γ-8 receptor occupancy in the mouse hippocampus.[6]2. Consider the route of administration and bioavailability of the compound. This compound is orally active.[6]
Animal model does not have the appropriate pathology.1. Ensure the chosen animal model is relevant to the TARP γ-8-mediated pathology being investigated. Corneal kindling and pentylenetetrazole (PTZ) models have been used to demonstrate its anticonvulsant effects.[2][6]

Experimental Protocols & Data

Quantitative Data Summary
Parameter Value Assay Conditions Reference
pIC₅₀9.7Ca²⁺ Flux Inhibition Assay in HEK-293 cells expressing GluA1o / γ-8.[3][6]
Selectivity (γ-8 vs. γ-2)>1000-foldCa²⁺ Flux Inhibition Assay.[3]
Key Experimental Methodologies

1. Whole-Cell Patch-Clamp Electrophysiology [1][3][7]

  • Objective: To measure the direct effect of this compound on AMPA receptor currents.

  • Cell Line: HEK293T cells transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and TARP γ-8.[7]

  • Procedure:

    • Obtain whole-cell voltage-clamp recordings from single transfected cells 24-48 hours after transfection.[7]

    • Clamp the cell's membrane potential, typically at -60 mV.[3][7]

    • Rapidly apply a saturating concentration of glutamate (B1630785) (e.g., 10 mM) to elicit a maximal AMPA receptor current.[1][3]

    • Co-apply this compound with glutamate to determine its effect on the current amplitude and kinetics.[1][3]

    • Generate concentration-response curves by applying a range of this compound concentrations.[1]

2. Calcium Flux Assay [3][4]

  • Objective: To assess the inhibitory activity of this compound on AMPA receptor-mediated calcium influx in a high-throughput format.

  • Cell Line: HEK293 cells transiently or stably co-expressing the desired AMPA receptor subunit and TARP γ-8.[4][8]

  • Procedure:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]

    • Pre-incubate the cells with this compound before the addition of glutamate.[4]

    • Activate AMPA receptors with glutamate, leading to calcium influx and an increase in fluorescence.[4]

    • Measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR).[4]

    • Generate a concentration-response curve to calculate the pIC50 value.[4]

Visualizations

G Signaling Pathway of this compound Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds IonChannel Ion Channel (Na+, Ca2+) AMPAR->IonChannel Opens TARP TARP γ-8 TARP->AMPAR Associates with TARP->IonChannel Modulates Gating (Inhibited by JNJ) JNJ This compound JNJ->TARP Binds to G Experimental Workflow: In Vitro Characterization cluster_prep Cell Line Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Culture Culture HEK293 Cells Transfect Co-transfect with AMPAR and TARP γ-8 Plasmids Culture->Transfect Electrophys Whole-Cell Patch-Clamp Transfect->Electrophys CaFlux Calcium Flux Assay Transfect->CaFlux Analysis Measure Current Inhibition or Fluorescence Change Electrophys->Analysis CaFlux->Analysis Curve Generate Concentration-Response Curve Analysis->Curve IC50 Calculate IC50/pIC50 Curve->IC50 G Troubleshooting Logic: No Compound Effect node_action node_action node_ok node_ok node_bad node_bad start No effect of This compound observed check_tarp Is TARP γ-8 expressed? start->check_tarp check_subunit Is AMPAR subunit composition correct? check_tarp->check_subunit Yes action_tarp Verify/increase TARP γ-8 expression check_tarp->action_tarp No check_compound Is compound integrity okay? check_subunit->check_compound Yes action_subunit Verify subunit (e.g., GluA1 vs GluA2) check_subunit->action_subunit No action_compound Prepare fresh compound stock check_compound->action_compound No success Experiment Successful check_compound->success Yes action_tarp->check_tarp fail Re-evaluate experimental setup action_subunit->check_subunit action_compound->check_compound

References

Technical Support Center: Overcoming Poor Oral Bioavailability of JNJ-61432059 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with analogs of JNJ-61432059, a selective negative allosteric modulator of TARP γ-8 associated AMPA receptors, achieving optimal oral bioavailability is a critical step in advancing these compounds towards clinical candidacy.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during preclinical development.

FAQs and Troubleshooting Guide

This section is designed to provide answers to common questions and solutions for specific issues you may encounter during your experiments.

Q1: My this compound analog shows high potency in in-vitro assays but low exposure in vivo after oral dosing. What are the likely causes?

A1: This is a common challenge in drug development. The discrepancy between in vitro potency and in vivo exposure, often termed poor oral bioavailability, can stem from several factors. The primary reasons are typically poor aqueous solubility and/or low intestinal permeability. Additionally, first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation. It is also possible that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.

Q2: How can I determine if my compound's low bioavailability is due to poor solubility or poor permeability?

A2: A systematic approach involving both in vitro and in silico methods is recommended.

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility of your analog in physiologically relevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

  • Permeability Assessment: In vitro permeability can be assessed using cell-based assays like the Caco-2 or MDCK permeability models.[3][4][5][6][7] These assays can also indicate if your compound is subject to active efflux.[3] Parallel Artificial Membrane Permeability Assays (PAMPA) can provide a simpler, cell-free assessment of passive permeability.[4]

The results from these assays can help classify your compound according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability characteristics and helps guide formulation strategies.

Q3: What are some initial strategies to improve the oral absorption of a poorly soluble this compound analog?

A3: For poorly soluble compounds, the primary goal is to enhance the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract. Several formulation strategies can be employed:[8][9][10][11]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to a faster dissolution rate.[9]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.[11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can enhance the solubility and absorption of lipophilic drugs.[11]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[9]

Q4: My analog has good solubility but still exhibits low oral bioavailability. What should I investigate next?

A4: If solubility is not the limiting factor, low permeability or high first-pass metabolism are the likely culprits.

  • Permeability Enhancement: Strategies to overcome low permeability often involve co-administration with permeation enhancers, although this approach requires careful toxicological evaluation. Prodrug approaches, where the molecule is chemically modified to be more permeable and then converted to the active form in vivo, can also be effective.

  • Metabolic Stability: Assess the metabolic stability of your analog using liver microsomes or hepatocytes. If the compound is rapidly metabolized, medicinal chemistry efforts may be needed to block the metabolic soft spots. One of the key developments for this compound itself was the replacement of an imidazopyrazine core with a pyrazolopyrimidine scaffold to improve microsomal stability and reduce efflux liabilities.[1]

Quantitative Data Summary

Since specific oral bioavailability data for this compound analogs are not publicly available, the following table provides a generalized framework for presenting and comparing data for different formulation strategies of a hypothetical analog.

Formulation StrategyDrug Load (%)Solubility in SIF (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)In Vivo Bioavailability (%) (Rat Model)
Unformulated API1000.50.2< 5
Micronized API1002.10.215
Solid Dispersion (1:5 drug:polymer)20250.345
SMEDDS10> 50 (in emulsion)0.560

Experimental Protocols

In Vitro Permeability Assessment using Caco-2 Cells

Objective: To determine the intestinal permeability of a this compound analog and assess its potential for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.[6]

  • Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used on both the apical (AP) and basolateral (BL) sides of the monolayer.

  • Compound Addition: The test compound is added to the apical side for AP to BL permeability assessment, and to the basolateral side for BL to AP permeability assessment.

  • Sampling: Samples are taken from the receiver compartment at various time points.

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[6]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability of a this compound analog.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.[12][13]

  • Dosing:

    • Intravenous (IV) Group: A cohort of rats receives the compound intravenously to determine the systemic clearance and volume of distribution.

    • Oral (PO) Group: Another cohort receives the compound orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time profiles are generated, and key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) are calculated.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate_vesicle Glutamate Vesicle glutamate Glutamate glutamate_vesicle->glutamate Release AMPAR_TARP AMPAR / TARP γ-8 Complex ion_channel Ion Channel AMPAR_TARP->ion_channel Opens Na_influx Na+ Influx ion_channel->Na_influx depolarization Postsynaptic Depolarization glutamate->AMPAR_TARP Binds JNJ_61432059 This compound JNJ_61432059->AMPAR_TARP Negative Modulation Na_influx->depolarization

This compound negatively modulates the AMPAR/TARP γ-8 complex.
Experimental Workflow for Overcoming Poor Oral Bioavailability

start Analog with Poor Oral Bioavailability characterize Characterize Physicochemical Properties (Solubility, LogP) start->characterize assess_perm Assess In Vitro Permeability (e.g., Caco-2, PAMPA) characterize->assess_perm bcs_class Determine BCS Classification assess_perm->bcs_class sol_limited Solubility-Limited (BCS Class II/IV) bcs_class->sol_limited Low Solubility perm_limited Permeability-Limited (BCS Class III/IV) bcs_class->perm_limited Low Permeability form_dev Formulation Development (e.g., Solid Dispersion, SMEDDS) sol_limited->form_dev pro_drug Prodrug Strategy or Permeation Enhancers perm_limited->pro_drug pk_study In Vivo Pharmacokinetic Study (Rodent Model) form_dev->pk_study pro_drug->pk_study evaluate Evaluate Bioavailability Improvement pk_study->evaluate success Successful Candidate evaluate->success Improved iterate Iterate on Formulation or Medicinal Chemistry evaluate->iterate Not Improved

A systematic workflow for addressing poor oral bioavailability.
Logical Relationship of Bioavailability Challenges and Solutions

cluster_causes Primary Causes cluster_solutions Potential Solutions poor_bioavailability Poor Oral Bioavailability poor_solubility Poor Aqueous Solubility poor_bioavailability->poor_solubility low_permeability Low Intestinal Permeability poor_bioavailability->low_permeability first_pass High First-Pass Metabolism poor_bioavailability->first_pass formulation Formulation Strategies (Micronization, Solid Dispersions, SEDDS) poor_solubility->formulation med_chem Medicinal Chemistry (Prodrugs, Metabolic Blocking) low_permeability->med_chem first_pass->med_chem

Relationship between bioavailability challenges and solutions.

References

Technical Support Center: JNJ-61432059 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-61432059 in in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It specifically targets AMPA receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] This subunit is highly expressed in the hippocampus, a brain region implicated in the generation and propagation of seizures.[1][2] By binding to an allosteric site on the AMPA-TARP γ-8 complex, this compound reduces the ion flow in response to glutamate, thereby dampening excessive excitatory neurotransmission.[2]

Q2: What are the reported in vivo effects of this compound?

A2: this compound has demonstrated robust, dose-dependent anticonvulsant activity in preclinical rodent models of epilepsy, including the pentylenetetrazole (PTZ)-induced seizure model and the corneal kindling model.[1][2] It is orally active and exhibits time- and dose-dependent receptor occupancy in the mouse hippocampus.

Q3: I am observing inconsistent efficacy results between experiments. What could be the cause?

A3: Inconsistent results in in vivo efficacy studies can arise from several factors:

  • Formulation Issues: Ensure that this compound is properly solubilized and stable in the vehicle. A recommended vehicle for oral administration is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Prepare fresh formulations for each experiment to avoid degradation.

  • Dosing Accuracy: Verify the accuracy of dosing, especially when administering via oral gavage. Ensure proper technique to minimize variability in the administered volume.

  • Animal Health and Stress: The health and stress levels of the animals can significantly impact seizure thresholds and drug metabolism. Ensure animals are properly acclimatized and housed in a controlled environment.

  • Pharmacokinetics: The timing of drug administration relative to the seizure induction is critical and should be based on the compound's pharmacokinetic profile to coincide with peak brain exposure.

Q4: My in vivo efficacy is lower than expected based on the in vitro potency. Why might this be?

A4: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Potential reasons include:

  • Blood-Brain Barrier Penetration: Insufficient penetration of this compound across the blood-brain barrier will result in sub-therapeutic concentrations at the target site. It is crucial to determine the brain-to-plasma ratio of the compound.

  • Metabolism and Clearance: Rapid metabolism or clearance of the compound can lead to a short duration of action and lower than expected efficacy. Pharmacokinetic studies are essential to understand the drug's half-life in the chosen animal model.

  • Off-Target Effects: In vivo, the compound may have off-target effects that could counteract its intended therapeutic action.

  • Receptor Occupancy: Efficacy is often correlated with the extent and duration of target receptor occupancy. It is important to establish a relationship between the administered dose, the resulting brain concentration, and the degree of AMPA/TARP γ-8 receptor occupancy.

Q5: Are there any known potential side effects of modulating AMPA receptors in vivo?

A5: While the selectivity of this compound for TARP γ-8-containing AMPA receptors is intended to improve its side-effect profile, modulation of glutamatergic signaling can have potential central nervous system (CNS) effects. These could include motor coordination disruptions or other behavioral changes. Careful observation of the animals for any adverse effects is crucial during in vivo studies.

Troubleshooting Guides

Problem 1: High variability in seizure scores within the same treatment group.
Potential Cause Troubleshooting Step
Inconsistent Drug Administration Refine oral gavage technique to ensure consistent delivery. For subcutaneous or intraperitoneal injections, ensure consistent injection sites and depths.
Variable Drug Formulation Prepare a fresh, homogenous suspension or solution for each experiment. Use a vehicle that ensures solubility and stability.
Individual Animal Differences Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.
Subjective Seizure Scoring Have two independent, blinded observers score the seizures to minimize bias. Use a well-defined and standardized seizure scoring scale.
Problem 2: Lack of a clear dose-response relationship.
Potential Cause Troubleshooting Step
Inappropriate Dose Range Conduct a pilot dose-range finding study to identify a range that produces a measurable effect, from minimal to maximal response.
Pharmacokinetic Issues Perform pharmacokinetic studies to determine the Cmax, Tmax, and half-life of this compound in your animal model. Adjust the timing of drug administration and seizure induction accordingly.
Saturation of Effect The selected doses may all be on the plateau of the dose-response curve. Test lower doses to define the ascending part of the curve.
U-shaped Dose-Response Some compounds exhibit a U-shaped or biphasic dose-response curve. Test a wider range of doses, including very low and very high concentrations.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of this compound

Parameter Value Assay/Model Species
pIC50 (for GluA1/γ-8) 9.7Not SpecifiedNot Specified
Anticonvulsant Activity Dose-dependent protectionPTZ-induced seizuresMouse
Anticonvulsant Activity Robust seizure protectionCorneal KindlingMouse

Note: Specific ED50 values from primary literature are not publicly available and are considered proprietary information.

Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is designed to assess the anticonvulsant efficacy of this compound against acute, generalized seizures.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Pentylenetetrazole (PTZ)

  • Sterile 0.9% saline

  • Male CD-1 mice

  • Oral gavage needles

  • Injection syringes and needles

Procedure:

  • Animal Acclimatization: House male CD-1 mice in a controlled environment for at least one week prior to the experiment, with free access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound in the vehicle. On the day of the experiment, prepare serial dilutions to achieve the desired doses (e.g., 1, 3, 10 mg/kg) in a constant administration volume. Prepare a fresh solution of PTZ in sterile saline to deliver a convulsant dose (e.g., 85 mg/kg).

  • Dosing: Randomly assign mice to treatment groups (vehicle control and this compound dose groups). Administer the designated treatment via oral gavage.

  • Seizure Induction: At a predetermined time after drug administration (corresponding to the Tmax of the compound), administer PTZ via subcutaneous or intraperitoneal injection.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for at least 30 minutes. Score the maximal seizure severity for each animal using a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the seizure scores and the percentage of animals exhibiting generalized tonic-clonic seizures between the vehicle and this compound-treated groups. Calculate the dose that protects 50% of the animals from generalized seizures (ED50).

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPAR_TARP AMPAR-TARP γ-8 Complex Glutamate->AMPAR_TARP Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPAR_TARP->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to JNJ This compound JNJ->AMPAR_TARP Allosterically Modulates (Inhibits)

Caption: Signaling pathway of this compound at the glutamatergic synapse.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (Male CD-1 mice) Grouping Randomize into Treatment Groups Acclimatization->Grouping Drug_Prep Drug Preparation (this compound & Vehicle) Dosing Oral Gavage (Vehicle or this compound) Drug_Prep->Dosing PTZ_Prep PTZ Preparation Induction PTZ Injection (e.g., 85 mg/kg) PTZ_Prep->Induction Grouping->Dosing Dosing->Induction Observation Observe & Score Seizures (e.g., 30 min) Induction->Observation Analysis Compare Seizure Scores & Calculate ED50 Observation->Analysis

Caption: Experimental workflow for the PTZ-induced seizure model.

Troubleshooting_Logic Start Inconsistent In Vivo Efficacy Check_Formulation Is the formulation fresh and homogenous? Start->Check_Formulation Check_Dosing Is the dosing technique consistent? Check_Formulation->Check_Dosing Yes Remake_Formulation Remake formulation Check_Formulation->Remake_Formulation No Check_PK Is timing aligned with peak brain exposure? Check_Dosing->Check_PK Yes Refine_Technique Refine dosing technique Check_Dosing->Refine_Technique No Check_Animals Are animals healthy and acclimatized? Check_PK->Check_Animals Yes Conduct_PK_Study Conduct PK study Check_PK->Conduct_PK_Study No Review_Husbandry Review animal husbandry Check_Animals->Review_Husbandry No Consider_Other Consider other factors (e.g., off-target effects) Check_Animals->Consider_Other Yes Remake_Formulation->Start Refine_Technique->Start Conduct_PK_Study->Start Review_Husbandry->Start

Caption: Troubleshooting logic for inconsistent in vivo efficacy results.

References

Validation & Comparative

JNJ-61432059 vs. Perampanel: A Comparative Guide to AMPA Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators: JNJ-61432059 and perampanel (B3395873). Both compounds target the AMPA receptor, a key player in excitatory neurotransmission, but through distinct mechanisms that lead to different selectivity profiles and potentially different therapeutic windows.

At a Glance: Key Mechanistic Differences

FeatureThis compoundPerampanel
Target AMPA receptors associated with the TARP γ-8 auxiliary subunit[1][2]AMPA receptors[3]
Mechanism Selective negative allosteric modulator[4][5][6]Non-competitive antagonist[3]
Binding Site Allosteric site on the TARP γ-8 subunit[1][2]Allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site[3]
Selectivity Selective for AMPA receptors containing the TARP γ-8 subunit, which is highly expressed in the hippocampus[1][4]Non-selective, broadly inhibiting AMPA receptors throughout the central nervous system[4]
Reported In Vitro Potency pIC50 = 9.7 (for GluA1/γ-8) in a Ca²⁺ flux assay[5]IC50 = 93 nM and 66 nM in Ca²⁺ influx assays; IC50 = 0.23 µM in hippocampal slice electrophysiology; Kd = 59.8 nM in radioligand binding[1][3][7]

Mechanism of Action: A Tale of Two Strategies

This compound and perampanel both dampen excessive excitatory signaling mediated by AMPA receptors, a crucial factor in the generation and spread of seizures. However, they achieve this through fundamentally different approaches.

This compound: A Targeted Approach through TARP γ-8 Selectivity

This compound is a selective negative allosteric modulator that targets a specific population of AMPA receptors: those associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] TARP γ-8 is predominantly expressed in the forebrain, with high concentrations in the hippocampus, a brain region critically involved in the pathophysiology of epilepsy.[4]

By binding to an allosteric site on the TARP γ-8 protein itself, this compound modulates the function of the associated AMPA receptor without directly competing with the neurotransmitter glutamate.[1][2] This targeted approach is hypothesized to provide a wider therapeutic window by minimizing off-target effects in other brain regions where TARP γ-8 is less prevalent.[4] Interestingly, this compound has been shown to have a bifunctional effect, acting as a negative modulator on GluA1-containing AMPA receptors and a positive modulator on GluA2-containing receptors, an effect dependent on TARP stoichiometry.[2]

Perampanel: Broad Inhibition of AMPA Receptors

Perampanel is a non-competitive antagonist of AMPA receptors.[3] It binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site, and inhibits receptor function.[3] Unlike this compound, perampanel's action is not dependent on a specific TARP subunit, leading to a broad inhibition of AMPA receptors throughout the central nervous system.[4] This widespread action is effective in suppressing seizure activity but can also contribute to dose-limiting side effects such as dizziness and motor impairment.[4][8]

Visualizing the Mechanisms

cluster_0 This compound Mechanism cluster_1 Perampanel Mechanism JNJ This compound TARP TARP γ-8 JNJ->TARP Binds to Modulation_J Negative Allosteric Modulation AMPAR_J AMPA Receptor TARP->AMPAR_J Associated with Effect_J Reduced Excitatory Neurotransmission (Hippocampus-Selective) AMPAR_J->Effect_J Modulation_J->AMPAR_J Inhibits Perampanel Perampanel AMPAR_P AMPA Receptor (Non-selective) Perampanel->AMPAR_P Binds to allosteric site Modulation_P Non-competitive Antagonism Effect_P Reduced Excitatory Neurotransmission (Widespread) AMPAR_P->Effect_P Modulation_P->AMPAR_P Inhibits

Figure 1. Signaling pathways of this compound and perampanel.

Quantitative Comparison of In Vitro Potency

Direct head-to-head comparisons of in vitro potency are limited due to variations in experimental protocols. The following table summarizes available data from different assays.

CompoundAssay TypeCell/Tissue TypeTargetParameterValue
This compound Ca²⁺ Flux AssayHEK293 cellsGluA1/γ-8pIC509.7[5]
Perampanel Ca²⁺ Influx AssayRat cortical neuronsAMPA-induced Ca²⁺ increaseIC5093 nM, 66 nM[1]
Perampanel ElectrophysiologyRat hippocampal slicesAMPA receptor-mediated field EPSPsIC500.23 µM[7]
Perampanel Radioligand BindingRat forebrain membranes[³H]Perampanel binding siteKd59.8 nM[3]

Preclinical Efficacy in Seizure Models

Both this compound and perampanel have demonstrated efficacy in various preclinical models of epilepsy. While direct comparative studies are not publicly available, the existing data suggest both are potent anticonvulsants.

CompoundSeizure ModelSpeciesEfficacy Metric (ED50, p.o.)Motor Impairment (TD50, p.o.)Therapeutic Index (TD50/ED50)
This compound Corneal KindlingMouseRobust seizure protection (specific ED50 not publicly available)[5][9]Not publicly availableNot publicly available
This compound Pentylenetetrazole (PTZ)MouseRobust seizure protection (specific ED50 not publicly available)[5][9]Not publicly availableNot publicly available
Perampanel Audiogenic SeizuresMouse (DBA/2J)0.47 mg/kg[1][3]1.8 mg/kg3.8[10]
Perampanel Maximal Electroshock (MES)Mouse (ddY)1.6 mg/kg[1][3]1.8 mg/kg1.1[10]
Perampanel Pentylenetetrazole (PTZ)Mouse (ICR)0.94 mg/kg[1][3]1.8 mg/kg1.9[10]
Perampanel 6 Hz (32 mA)Mouse2.1 mg/kg[3]1.8 mg/kg~0.9
Perampanel Corneal KindlingMouse (C57BL/6)Effective at 0.75-3 mg/kg[1]1.8 mg/kg-

Notably, preclinical studies on a related TARP γ-8 selective modulator, JNJ-55511118, have shown efficacy similar to perampanel but with a significantly reduced motor side-effect profile, suggesting a potential advantage for the selective mechanism of this compound.[11]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for characterizing the functional effects of AMPA receptor modulators on ion channel activity.

cluster_workflow Whole-Cell Patch-Clamp Workflow start Prepare Cells (e.g., HEK293 expressing AMPAR/TARP or neurons) patch Establish Whole-Cell Configuration start->patch clamp Voltage Clamp (-60 to -70 mV) patch->clamp glutamate Apply Glutamate (e.g., 10 mM) clamp->glutamate record_base Record Baseline AMPA Current glutamate->record_base drug Co-apply Test Compound (this compound or Perampanel) with Glutamate record_base->drug record_drug Record Modulated AMPA Current drug->record_drug analyze Analyze Data (Inhibition/Potentiation, IC50 determination) record_drug->analyze end Conclusion analyze->end

Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.

Objective: To measure the effect of this compound or perampanel on AMPA receptor-mediated currents.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells are co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and, for this compound, the TARP γ-8 subunit. Alternatively, primary neurons can be used.

  • Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -60 mV) using a patch-clamp amplifier.

  • Drug Application: Glutamate is rapidly applied to the cell to evoke an inward current through the AMPA receptors. The test compound is then co-applied with glutamate to measure its effect on the current's amplitude and kinetics.

  • Data Analysis: The percentage of inhibition or potentiation of the AMPA current by the test compound is calculated. Concentration-response curves are generated to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Kd or Ki) of perampanel or a radiolabeled TARP γ-8 selective modulator.

Methodology:

  • Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat forebrain) or cells expressing the target receptor.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]perampanel or a radiolabeled TARP γ-8 selective modulator) in the presence of varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled test compound. The IC50 is determined from this curve and can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. For saturation binding assays, the equilibrium dissociation constant (Kd) is determined.

Conclusion

This compound and perampanel represent two distinct strategies for modulating AMPA receptor activity. Perampanel acts as a non-selective antagonist, offering broad-spectrum efficacy. In contrast, this compound's selectivity for TARP γ-8-containing AMPA receptors, which are enriched in key brain regions for seizure generation, presents a more targeted approach. This selectivity may offer an improved therapeutic window with a better side-effect profile, a hypothesis supported by preclinical data on related compounds. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two mechanisms in the treatment of epilepsy.

References

Potency of Selective TARP Gamma-8 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of selective inhibitors for the Transmembrane AMPA Receptor Regulatory Protein (TARP) gamma-8 has opened new avenues for therapeutic intervention in neurological disorders such as epilepsy. These inhibitors offer the potential for targeted treatment with fewer side effects compared to non-selective AMPA receptor antagonists. This guide provides a comparative analysis of the potency of prominent TARP gamma-8 selective inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitor Potency

The potency of TARP gamma-8 selective inhibitors is typically determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the efficacy of these compounds. Below is a summary of the reported potencies for three leading inhibitors: LY3130481, JNJ-55511118, and JNJ-61432059.

InhibitorAssay TypeCell LineTargetPotency (IC50)Reference
LY3130481 Calcium Influx AssayHEK293Human GluA1/γ80.027 µM[1]
ElectrophysiologyRat Hippocampal NeuronsNative AMPA/γ8~0.1 µM[2]
JNJ-55511118 Calcium Influx AssayHEK293Human GluA1/γ80.018 µM[3]
Radioligand BindingRat Brain Membranes[3H]JNJ-56022486 binding0.004 µM (Ki)[3]
This compound Calcium Influx AssayHEK293Human GluA1/γ80.002 µM[4]
ElectrophysiologyHEK293GluA1/γ8More potent than JNJ-118 & LY-481[4][5]

Note: The potency values can vary depending on the specific experimental conditions and assay used.

Signaling Pathway of TARP Gamma-8 Modulation

TARP gamma-8 is an auxiliary subunit of the AMPA receptor, predominantly expressed in the forebrain, particularly the hippocampus. It plays a crucial role in the trafficking, localization, and channel gating of AMPA receptors. The selective inhibitors bind to a site on TARP gamma-8, allosterically modulating the AMPA receptor's function and reducing ion flow in response to glutamate (B1630785) binding. This selective antagonism in the forebrain is hypothesized to reduce seizure activity without causing the motor side effects associated with non-selective AMPA receptor blockade in the cerebellum.[1]

TARP_gamma8_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate AMPAR_TARP AMPAR-TARP γ8 Complex Glutamate_vesicle->AMPAR_TARP Binds Ca_ion Ca²⁺/Na⁺ AMPAR_TARP->Ca_ion Channel Opening Inhibitor TARP γ8 Inhibitor Inhibitor->AMPAR_TARP Allosteric Inhibition

TARP gamma-8 signaling pathway and inhibitor action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of TARP gamma-8 selective inhibitors.

1. Calcium Influx Assay

This assay measures the influx of calcium ions through AMPA receptors upon activation by glutamate, and how this is affected by the presence of an inhibitor.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and TARP gamma-8 using a suitable transfection reagent.

  • Calcium Indicator Loading: 24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

  • Compound Application and Measurement: The cells are then washed and placed in a fluorescence imaging plate reader (e.g., FLIPR Tetra). The test compounds (inhibitors) are added at various concentrations and incubated for a specified period.

  • Agonist Stimulation and Data Acquisition: Glutamate, the agonist, is then added to stimulate the AMPA receptors. The resulting change in fluorescence, corresponding to the influx of calcium, is measured over time.

  • Data Analysis: The fluorescence signal is normalized, and the IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[3]

2. Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion currents flowing through the AMPA receptors in response to glutamate, providing a detailed assessment of inhibitor effects on channel function.

  • Cell Preparation: Transfected HEK293 cells or cultured primary neurons (e.g., rat hippocampal neurons) are used. The cells are placed on a recording chamber mounted on an inverted microscope.

  • Patch Pipette and Recordings: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve a whole-cell configuration.

  • Drug and Agonist Application: The cells are continuously perfused with an external solution. The test inhibitor and glutamate are applied via a rapid solution exchange system.

  • Data Acquisition and Analysis: The current responses are recorded using an amplifier and digitized. The peak current amplitude in the presence of the inhibitor is compared to the control response (glutamate alone) to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50.[2][4]

3. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an inhibitor to its target receptor.

  • Membrane Preparation: Brain tissue (e.g., rat hippocampus) is homogenized in a buffer and centrifuged to isolate the cell membranes containing the AMPA receptors and associated TARPs.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (a compound that binds to the same site as the inhibitor, e.g., [3H]JNJ-56022486) and varying concentrations of the unlabeled test inhibitor.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibitor's ability to displace the radioligand, from which the IC50 and subsequently the Ki (inhibitory constant) are determined using the Cheng-Prusoff equation.[3]

Experimental Workflow

The general workflow for identifying and characterizing TARP gamma-8 selective inhibitors involves a multi-step process, from initial screening to in-depth functional analysis.

experimental_workflow HTS High-Throughput Screening (e.g., Calcium Influx Assay) Lead_ID Lead Identification HTS->Lead_ID Selectivity Selectivity Assays (vs. other TARPs) Lead_ID->Selectivity Potency Potency Determination (Electrophysiology) Selectivity->Potency Binding Binding Affinity (Radioligand Binding) Potency->Binding In_Vivo In Vivo Studies (e.g., Seizure Models) Binding->In_Vivo

Workflow for TARP gamma-8 inhibitor discovery.

References

JNJ-61432059: A Comparative Analysis of Cross-Reactivity with other TARP Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of JNJ-61432059, a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. The information presented herein is based on available experimental data to assist researchers in evaluating the selectivity and potential off-target effects of this compound.

This compound is a potent inhibitor of AMPA receptors complexed with the TARP γ-8 subunit, a combination predominantly expressed in the hippocampus.[1][2] This regional specificity makes it a promising candidate for the treatment of neurological conditions such as epilepsy.[1] Its mechanism of action involves binding to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[1]

Quantitative Comparison of this compound Activity Across TARP Isoforms

The selectivity of this compound for TARP γ-8 containing AMPA receptors is a key feature of its pharmacological profile. The following table summarizes the available quantitative data on the potency of this compound against different AMPA receptor-TARP complexes.

Receptor ComplexAssay TypeMeasured Potency (pIC50)Selectivity (γ-8 vs. γ-2)
GluA1o / TARP γ-8Ca²⁺ Flux Inhibition9.7>1000-fold
GluA1o / TARP γ-2Ca²⁺ Flux Inhibition<5.0
GluA1 / TARP γ-3Not ReportedNot ReportedNot Reported
GluA1 / TARP γ-4Not ReportedNot ReportedNot Reported
GluA1 / TARP γ-5Not ReportedNot ReportedNot Reported
GluA1 / TARP γ-7Not ReportedNot ReportedNot Reported

Data sourced from calcium flux assays in HEK-293 cells.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of AMPA receptor activation and the modulatory effect of this compound.

Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate AMPAR AMPA Receptor (GluA1/GluA2) Glutamate->AMPAR Binds Ion_Flow Ion Influx (Na⁺, Ca²⁺) AMPAR->Ion_Flow Opens Channel TARP TARP γ-8 TARP->AMPAR Modulates Gating JNJ This compound JNJ->AMPAR Inhibits (Negative Allosteric Modulation) JNJ->TARP Binds to Allosteric Site Depolarization Neuronal Depolarization Ion_Flow->Depolarization Leads to

Caption: Signaling pathway of AMPA receptor activation and its modulation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the cross-reactivity of this compound.

Calcium Flux Assay for Determining IC50

This high-throughput assay is used to determine the potency of this compound on different AMPA receptor-TARP complexes by measuring changes in intracellular calcium concentration.

1. Cell Line and Culture:

  • Human Embryonic Kidney (HEK-293) cells are utilized.

  • Cells are stably or transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1o) and the specific TARP isoform (e.g., γ-8, γ-2, etc.).

2. Assay Procedure:

  • Transfected cells are seeded into 96- or 384-well microplates.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • A baseline fluorescence reading is taken.

  • This compound is added to the wells at various concentrations (typically a serial dilution) and pre-incubated with the cells.

  • The AMPA receptor is stimulated by the addition of a fixed concentration of glutamate.

  • The resulting influx of Ca²⁺ through the AMPA receptor channel leads to an increase in fluorescence intensity.

3. Data Acquisition and Analysis:

  • Fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

  • The inhibitory effect of this compound is determined by the reduction in the glutamate-evoked fluorescence signal.

  • The concentration-response data is fitted to a four-parameter logistic equation to determine the IC50 value, which is then converted to a pIC50 (-log(IC50)).

Calcium Flux Assay Workflow Start Start Cell_Culture HEK-293 cells co-transfected with AMPAR and TARP isoforms Start->Cell_Culture Seeding Seed cells into microplate Cell_Culture->Seeding Dye_Loading Load cells with calcium-sensitive dye Seeding->Dye_Loading Compound_Addition Add serial dilutions of This compound Dye_Loading->Compound_Addition Glutamate_Stimulation Stimulate with Glutamate Compound_Addition->Glutamate_Stimulation Fluorescence_Reading Measure fluorescence change (FLIPR) Glutamate_Stimulation->Fluorescence_Reading Data_Analysis Calculate pIC50 from concentration-response curve Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Calcium Flux Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the functional inhibition of AMPA receptor-mediated currents by this compound.

1. Cell Preparation:

  • HEK-293T cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1) and a specific TARP isoform (e.g., γ-8, γ-2, etc.). Tandem constructs are often used to ensure co-expression.

  • Recordings are typically performed 24-48 hours post-transfection.

2. Recording Setup:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and forms a high-resistance (>1 GΩ) seal with the membrane of a single transfected cell.

  • The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.

3. Drug Application and Data Acquisition:

  • A baseline AMPA receptor-mediated current is evoked by the rapid application of a saturating concentration of glutamate (e.g., 10 mM) via a fast-perfusion system.

  • This compound is then co-applied with glutamate to measure its modulatory effect on the current amplitude and kinetics (e.g., desensitization rate).

  • A concentration-response curve is generated by applying a range of this compound concentrations.

4. Data Analysis:

  • The recorded currents are digitized and stored for offline analysis.

  • The percentage of inhibition of the peak glutamate-evoked current is calculated for each concentration of this compound.

  • The data is fitted to a dose-response curve to determine the IC50 or pIC50 value.

Whole-Cell Patch-Clamp Workflow Start Start Cell_Prep Transfected HEK-293T cells (AMPAR + TARP) Start->Cell_Prep Patching Establish whole-cell patch-clamp configuration Cell_Prep->Patching Voltage_Clamp Clamp membrane potential (e.g., -60 mV) Patching->Voltage_Clamp Baseline_Current Record baseline current with Glutamate application Voltage_Clamp->Baseline_Current Compound_Application Co-apply this compound with Glutamate Baseline_Current->Compound_Application Record_Modulation Record modulated current Compound_Application->Record_Modulation Data_Analysis Analyze current inhibition and calculate pIC50 Record_Modulation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Whole-Cell Patch-Clamp Electrophysiology.

References

A Comparative Guide to JNJ-61432059 and JNJ-55511118: Functional Differences and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent research compounds, JNJ-61432059 and JNJ-55511118, both selective negative allosteric modulators (NAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor complexed with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. TARP γ-8 is predominantly expressed in the forebrain, particularly the hippocampus, making it a key therapeutic target for neurological disorders like epilepsy.[1][2] This document outlines their mechanisms of action, comparative potency, and the experimental protocols used for their characterization, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action and Binding Site

Both this compound and JNJ-55511118 function as NAMs by selectively targeting AMPA receptors (AMPARs) associated with the TARP γ-8 auxiliary subunit.[1][3] They bind to a lipid-exposed, water-accessible pocket at the interface between the TARP γ-8 protein and the pore-forming GluA subunit of the AMPA receptor.[3][4]

The selectivity for TARP γ-8 over other TARP subtypes is conferred by specific amino acid residues.[3] Studies have identified that a conserved oxindole (B195798) isostere, present in both molecules, forms a critical hydrogen bond with Asparagine-172 (Asn-172) of TARP γ-8.[1][3][4][5] Furthermore, residues such as Valine-176 and Glycine-209 in TARP γ-8 are crucial for the selective binding of these modulators; other TARPs have bulkier residues at these positions, which hinder binding.[3][4] By binding to this site, the compounds disrupt the normal positive modulatory function of TARP γ-8, leading to a reduction in glutamate-evoked ion currents.[1] JNJ-55511118 specifically inhibits AMPAR-mediated currents by reducing the single-channel conductance.[2][6][7][8] The essential role of TARP γ-8 is confirmed by studies in knockout mice, where the inhibitory effects of these compounds are lost in hippocampal neurons lacking the TARP γ-8 protein.[9]

A significant functional difference lies in the bifunctional nature of this compound. While it acts as a negative modulator on GluA1-containing AMPARs, it has been shown to exert positive modulatory action on GluA2-containing AMPARs, an effect that appears to be dependent on the stoichiometry of the TARP γ-8 subunit within the receptor complex.[9][10][11]

Quantitative Comparison of Potency

The following table summarizes the available quantitative data for this compound and JNJ-55511118, highlighting their potency as determined in various assays.

CompoundTargetAssay TypeCell TypePotency
This compound GluA1/TARP γ-8Not SpecifiedNot SpecifiedpIC₅₀: 9.7[9][12]
JNJ-55511118 AMPAR/TARP γ-8Radioligand BindingNot SpecifiedKᵢ: 26 nM
JNJ-55511118 AMPAR/TARP γ-8Calcium FluxHEK293pIC₅₀: 7.9[9]

Signaling Pathway and Modulation

The diagram below illustrates the canonical signaling pathway of a TARP γ-8-containing AMPA receptor and the inhibitory mechanism of this compound and JNJ-55511118.

cluster_membrane Cell Membrane cluster_intracellular AMPAR AMPAR-TARP γ-8 Complex IonChannel Ion Channel (Na⁺/Ca²⁺) Response Neuronal Response (Depolarization) AMPAR->Response Leads to Glutamate (B1630785) Glutamate Glutamate->AMPAR Binds JNJ_Compounds This compound or JNJ-55511118 JNJ_Compounds->AMPAR Binds to TARP γ-8 Interface Modulation Negative Allosteric Modulation JNJ_Compounds->Modulation Modulation->AMPAR Inhibits Channel Gating

Caption: Signaling pathway of TARP γ-8 AMPARs and their negative modulation.

Preclinical Applications

Both compounds have demonstrated efficacy in preclinical models. Their ability to reduce neuronal hyperexcitability makes them potent anticonvulsants. This compound has shown robust, dose-dependent seizure protection in both the pentylenetetrazole (PTZ) and corneal kindling models of epilepsy.[1][12] Similarly, JNJ-55511118 is effective as an anticonvulsant. Beyond epilepsy, JNJ-55511118 has also been shown to reduce voluntary alcohol self-administration in mouse models of chronic drinking, suggesting a role for TARP γ-8-containing AMPARs in addiction-related neuroplasticity.[13]

Experimental Methodologies

Characterization of these compounds relies on specific in vitro assays to determine their potency and mechanism. Below are detailed protocols for two key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through AMPA receptors in response to glutamate, providing a functional readout of modulation.

  • Objective: To quantify the inhibitory effect of the compounds on glutamate-evoked currents in cells expressing TARP γ-8-containing AMPA receptors.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum. Cells are then transiently transfected with plasmids encoding an AMPAR subunit (e.g., GluA1 or GluA2) and TARP γ-8.[3]

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[14]

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2.[3]

  • Procedure:

    • A single transfected cell is selected and a whole-cell patch-clamp configuration is established. The membrane potential is held at -60 mV.[10]

    • A baseline AMPAR current is elicited by the rapid application of a saturating concentration of glutamate (e.g., 10 mM) via a fast-perfusion system.[3][14]

    • The cell is then perfused with the external solution containing a specific concentration of this compound or JNJ-55511118.

    • Glutamate is co-applied with the compound to record the modulated current.

    • The process is repeated with a range of compound concentrations to generate a concentration-response curve.[3]

  • Data Analysis: The inhibition of the peak glutamate-evoked current amplitude is measured. IC₅₀ values are determined by fitting the concentration-response data to a logistical equation.[14]

High-Throughput Calcium Influx Assay

This fluorescence-based assay provides a higher-throughput method to screen and characterize compound activity by measuring a downstream effect of AMPAR activation—calcium influx.

  • Objective: To determine the potency of compounds in inhibiting glutamate-induced calcium influx in a multi-well format.

  • Cell Preparation: HEK293 cells stably or transiently expressing the target AMPAR/TARP γ-8 complex are seeded into 96- or 384-well plates.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A fluorescence imaging plate reader (e.g., FLIPR Tetra) is used to establish a baseline fluorescence reading.[15]

    • This compound or JNJ-55511118 is added to the wells at various concentrations.

    • Glutamate is added to activate the AMPA receptors, and the resulting change in fluorescence intensity, corresponding to calcium influx, is measured in real-time.[14]

  • Data Analysis: The inhibitory effect is calculated as a percentage of the maximal glutamate-induced calcium influx. IC₅₀ or pIC₅₀ values are derived from the resulting concentration-response curves.[14]

Comparative Experimental Workflow

The following diagram outlines a typical workflow for the parallel characterization and comparison of this compound and JNJ-55511118.

cluster_prep Cell Line Preparation cluster_assays Functional Assays (Parallel Testing) cluster_analysis Data Analysis & Comparison Culture HEK293 Cell Culture Transfect Co-transfection: AMPAR Subunit + TARP γ-8 Culture->Transfect Ephys Whole-Cell Patch-Clamp Ca_Assay Calcium Influx Assay (FLIPR) Ephys_Base Record Baseline (Glutamate) Ephys->Ephys_Base Ephys_Comp Apply JNJ-X + Glutamate Ephys_Base->Ephys_Comp Ephys_Data Measure Current Inhibition Ephys_Comp->Ephys_Data Analysis Generate Concentration-Response Curves Ephys_Data->Analysis Ca_Base Record Baseline Fluorescence Ca_Assay->Ca_Base Ca_Comp Apply JNJ-X + Glutamate Ca_Base->Ca_Comp Ca_Data Measure Fluorescence Change Ca_Comp->Ca_Data Ca_Data->Analysis Compare Determine & Compare IC₅₀ / pIC₅₀ Values Analysis->Compare

Caption: Workflow for comparing this compound and JNJ-55511118.

Conclusion

This compound and JNJ-55511118 are both highly selective and potent negative allosteric modulators of TARP γ-8-containing AMPA receptors. They share a common binding site and a dependence on key residues within TARP γ-8 for their activity. Quantitative data suggests this compound possesses significantly higher potency. A key functional distinction is the reported bifunctional activity of this compound, which acts as a NAM at GluA1-containing receptors but potentially as a positive modulator at GluA2-containing receptors.[11] This highlights the need for careful characterization in cellular systems expressing specific AMPAR subunit compositions. Both compounds serve as invaluable tool molecules for investigating the role of TARP γ-8 in synaptic transmission and as promising leads for the development of novel therapeutics for neurological conditions characterized by hippocampal hyperexcitability.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of JNJ-61432059

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides critical safety and logistical information for the proper disposal of the research chemical JNJ-61432059. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for definitive and specific disposal protocols.[1]

This compound is an orally active and selective negative modulator of the AMPA receptor associated with transmembrane AMPAR regulatory protein (TARP) γ-8.[1][2][3] As with all research chemicals, meticulous handling and disposal are crucial.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from available resources.

ParameterValueSource
pIC50 9.7 (for AMPAR)MedChemExpress, TargetMol
Purity 99.18%MedChemExpress
Solubility in DMSO 42.5 mg/mL (95.84 mM)Bioss
65 mg/mLProteintech
Storage (Powder) -20°C for 3 yearsBioss
Storage (in Solvent) -80°C for 2 years; -20°C for 1 yearMedChemExpress, Bioss

Standard Disposal Protocol for this compound

The disposal of this compound, in the absence of a specific Safety Data Sheet, should follow standard best practices for research-grade chemical compounds.[1] The following step-by-step procedure is based on general principles of laboratory chemical waste management.

Step 1: Consultation and Waste Identification

  • Primary Action: Review the Safety Data Sheet (SDS) and consult with your institution's EHS department.[1] The SDS contains specific details on hazards, handling, and disposal. Your EHS department can provide institution-specific protocols.

  • Waste Characterization: Identify the nature of the waste. Determine if it is the pure compound, a solution, or contaminated material (e.g., gloves, pipette tips, vials). Proper identification is critical for correct segregation and disposal.[1]

Step 2: Waste Segregation

  • Action: Segregate the chemical waste based on its compatibility and hazard classification.[1]

  • Key Considerations:

    • Avoid mixing incompatible chemicals to prevent hazardous reactions.

    • Follow established waste stream protocols within your institution (e.g., halogenated solvents, non-halogenated solvents, solid chemical waste).[1]

Step 3: Containerization

  • Action: Use appropriate, clearly labeled waste containers.[1]

  • Key Considerations:

    • Containers must be chemically resistant to this compound and any solvents used.

    • The container must be in good condition with a secure lid.

    • The label must clearly state the contents, including the full chemical name "this compound," and any associated hazards.[1]

Step 4: Storage of Waste

  • Action: Store the waste containers in a designated, secure, and safe location pending disposal.[1]

  • Key Considerations:

    • The storage area should be well-ventilated.

    • Secondary containment should be used to prevent spills.[1]

Step 5: Final Disposal

  • Action: Arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.[1]

  • Critical Note: Never dispose of this compound or its containers down the drain or in regular trash unless explicitly permitted by the SDS and your institution's EHS.[1]

Experimental Protocol: Waste Neutralization

In some instances, chemical neutralization may be a permissible step before disposal. However, this must only be performed if explicitly outlined in the manufacturer's SDS and approved by your institution's EHS department.[1] A general workflow for considering neutralization is provided in the diagram below.

Visualized Workflows

The following diagrams illustrate the key logical and procedural workflows for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated consult Consult SDS & EHS Department start->consult Initiate Protocol identify Identify Waste Type (Pure, Solution, Contaminated) consult->identify segregate Segregate Waste by Hazard Class identify->segregate containerize Use Labeled, Appropriate Containers segregate->containerize store Store in Designated Safe Area containerize->store dispose Arrange Pickup by Licensed Contractor store->dispose end End: Proper Disposal Complete dispose->end

Caption: General workflow for the disposal of this compound.

cluster_1 Decision Pathway for Waste Neutralization check_sds Is Neutralization in SDS? check_ehs Is Neutralization EHS Approved? check_sds->check_ehs Yes no_neutralize Do Not Neutralize; Follow Standard Disposal check_sds->no_neutralize No proceed Proceed with Approved Neutralization Protocol check_ehs->proceed Yes check_ehs->no_neutralize No

Caption: Decision logic for considering waste neutralization.

References

Essential Safety and Handling Protocol for JNJ-61432059

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in human, therapeutic, or diagnostic applications. [1]

This document provides crucial safety and logistical information for handling the research compound JNJ-61432059. As a potent, bioactive molecule, it is imperative to adhere to strict laboratory safety protocols to minimize exposure and ensure a safe research environment. All personnel must be thoroughly trained in the procedures outlined below before handling this compound.

Compound Information and Storage

This compound is an orally active and selective negative modulator of AMPA receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[2][3] Due to its potent bioactivity, it should be handled with care, assuming high toxicity in the absence of comprehensive toxicological data.[2]

ParameterValueSource
Storage (Solid) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]
Solubility in DMSO ≥ 42.5 mg/mL (95.84 mM)[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.[2] The level of PPE required depends on the specific handling procedure.

ActivityRequired Personal Protective Equipment (PPE)Rationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves. - Safety goggles.High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is critical.[3]
Solution Preparation and Handling - Certified chemical fume hood. - Standard laboratory coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of nitrile gloves.Reduced risk of aerosolization, but potential for splashes and spills remains. Engineering controls are the primary protection.[3]
General Laboratory Use - Standard laboratory coat. - Safety glasses. - Nitrile gloves.Basic protection to prevent incidental skin and eye contact.[4]

Note: Always inspect gloves for any signs of degradation or puncture before use.[5] Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from receipt to disposal.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Prepare Work Area Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: General workflow for safely handling this compound.
  • Preparation :

    • Thoroughly review this safety guide and any other available safety information.

    • Ensure safety equipment, such as eyewash stations and safety showers, are accessible.[2]

    • Prepare the designated work area, preferably within a chemical fume hood, by covering the surface with absorbent, disposable liners.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Weighing : When weighing the solid compound, use a ventilated balance enclosure or perform the task in a chemical fume hood to minimize the risk of inhalation.

    • Solubilization : Prepare solutions within a chemical fume hood. Add solvent slowly to the solid to avoid splashing.

    • Experimental Use : Keep containers of the compound sealed when not in use.[2] Clearly label all solutions.

  • Cleanup and Disposal :

    • Decontamination : Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Waste Segregation : All disposable materials contaminated with this compound, including pipette tips, gloves, and absorbent liners, must be collected in a designated, sealed hazardous waste container.[3]

    • PPE Removal : Remove PPE in the correct sequence to avoid cross-contamination.

    • Disposal : Dispose of all hazardous waste through your institution's certified hazardous waste management program.[3]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal ProcedureRationale
Unused Solid Compound/Solutions - Collect in a clearly labeled, sealed, and chemically compatible container. - Label as "Hazardous Waste" with the full chemical name.To prevent accidental use and ensure proper handling by waste management personnel.
Contaminated Labware (e.g., pipette tips, vials) - Collect in a puncture-resistant, sealed container. - Label as "Hazardous Waste" with the chemical name.To prevent sharps injuries and contain residual compound.
Contaminated PPE (e.g., gloves, lab coats) - Place in a sealed bag or container labeled as "Hazardous Waste".To prevent secondary contamination of personnel and the environment.[3]

Never dispose of this compound down the drain or in regular trash.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following is a detailed methodology for characterizing the effects of this compound on AMPA receptor currents, a key experiment for this type of compound.

cluster_setup Experimental Setup cluster_recording Recording Procedure cluster_analysis Data Analysis Prepare Solutions Prepare Solutions Pull Pipettes Pull Pipettes Prepare Solutions->Pull Pipettes Cell Culture Cell Culture Pull Pipettes->Cell Culture Obtain Whole-Cell Obtain Whole-Cell Cell Culture->Obtain Whole-Cell Apply Glutamate Apply Glutamate Obtain Whole-Cell->Apply Glutamate Co-apply this compound Co-apply this compound Apply Glutamate->Co-apply this compound Record Currents Record Currents Co-apply this compound->Record Currents Analyze Current Amplitude Analyze Current Amplitude Record Currents->Analyze Current Amplitude Analyze Kinetics Analyze Kinetics Analyze Current Amplitude->Analyze Kinetics Generate Curves Generate Curves Analyze Kinetics->Generate Curves

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.